MC(C5)-Val-Cit
Description
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Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[5-(2,5-dioxopyrrol-1-yl)pentanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O6/c1-12(2)17(18(30)24-13(19(31)32)6-5-10-23-20(21)22)25-14(27)7-3-4-11-26-15(28)8-9-16(26)29/h8-9,12-13,17H,3-7,10-11H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H4,21,22,23)/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJBXUQQGMOQS-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The MC(C5)-Val-Cit Linker: A Deep Dive into its Structure and Function in Antibody-Drug Conjugates
For Immediate Release
This technical guide provides a comprehensive overview of the maleimidocaproyl(C5)-valine-citrulline (MC(C5)-Val-Cit) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the linker's structure, mechanism of action, and the experimental protocols for its synthesis and conjugation.
Introduction to the this compound Linker
The this compound linker is a cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design ensures stability in systemic circulation and facilitates the specific release of the payload within the target cancer cells. This targeted release mechanism is paramount to the efficacy and safety of ADCs, minimizing off-target toxicity while maximizing the therapeutic window.
The linker is composed of three key functional units:
-
Maleimidocaproyl (MC) group: This unit contains a maleimide moiety that serves as a reactive handle for conjugation to the antibody. Specifically, the maleimide group forms a stable thioether bond with the sulfhydryl group of cysteine residues on the mAb. The "(C5)" designation refers to the five-carbon chain of the caproyl group, which acts as a spacer to reduce steric hindrance between the antibody and the dipeptide unit.
-
Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is the lynchpin of the linker's cleavable nature. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
Self-Immolative Spacer (PABC): While not explicitly part of the "this compound" name, this linker is almost invariably used with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC group undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the unmodified cytotoxic drug.[3]
Chemical Structure
The fundamental structure of the this compound linker, often functionalized with a PABC spacer and ready for conjugation to a payload, is a multi-component system engineered for controlled drug release.
Caption: Modular components of the this compound-PABC linker.
Mechanism of Action of an ADC with this compound-PABC Linker
The efficacy of an ADC utilizing the this compound-PABC linker is dependent on a series of sequential events, beginning with antibody-antigen recognition and culminating in the intracellular release of the cytotoxic payload.
Caption: Mechanism of action of an ADC with a cleavable linker.
Quantitative Data
The stability and cleavage kinetics of the this compound linker are critical parameters that influence the therapeutic index of an ADC. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | ADC/Compound | Condition | Reference |
| Plasma Stability | ||||
| Half-life (t1/2) | 11.2 hours | AAZ-ValCit-MMAE | Mouse Serum | [4] |
| Enzymatic Cleavage | ||||
| kcat | 42.5 s⁻¹ | Val-Cit-PABC-Fluorophore | Purified Cathepsin B | [5] |
| In Vitro Cytotoxicity | ||||
| IC50 | 92 pmol/L | Trastuzumab-Val-Ala-MMAE | HER2+ Cell Line |
Experimental Protocols
Synthesis of Mc-Val-Cit-PAB-OH
The synthesis of the core linker, Mc-Val-Cit-PAB-OH, is a multi-step process that requires careful control of reaction conditions to ensure high yield and diastereomeric purity. An improved methodology aims to avoid epimerization, a common issue in earlier synthetic routes.
Step 1: Synthesis of Fmoc-Val-Cit-PABOH
-
A solution of Fmoc-Cit-PABOH (1.0 equivalent) in dimethylformamide (DMF) at a concentration of 0.2 M is treated with piperidine (5.0 equivalents).
-
The reaction mixture is stirred at room temperature for 5 hours.
-
Excess DMF and piperidine are removed under reduced pressure. Any residual piperidine is co-evaporated with DMF.
-
The resulting residue is dissolved in DMF at a concentration of 0.1 M.
-
Fmoc-Val-OSu (1.1 equivalents) is added to the solution, and the reaction is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel flash column chromatography using a 1-12% methanol in dichloromethane gradient to yield Fmoc-Val-Cit-PABOH as a white solid (85% yield over 2 steps).
Step 2: Synthesis of MC-Val-Cit-PABOH
-
A solution of Fmoc-Val-Cit-PABOH (1.0 equivalent) in DMF (0.2 M) is treated with piperidine (5.0 equivalents) and stirred at room temperature for 4 hours to remove the Fmoc protecting group.
-
The solvent and excess piperidine are removed under reduced pressure. The residue is sonicated in diethyl ether, and the ether is decanted. The solid is then washed with dichloromethane and dried under vacuum.
-
The deprotected Val-Cit-PABOH is dissolved in DMF.
-
In a separate flask, 6-maleimidohexanoic acid is activated in situ by treatment with N,N'-disuccinimidyl carbonate in DMF.
-
The activated 6-maleimidohexanoic acid is then added to the solution of Val-Cit-PABOH and reacted to yield the final product, MC-Val-Cit-PABOH, which can be purified by chromatography.
Conjugation of Drug-Linker to Antibody
The conjugation of the MC-Val-Cit-PAB-Payload construct to a monoclonal antibody is typically achieved through the reaction of the maleimide group with reduced interchain disulfide bonds of the antibody.
Step 1: Antibody Reduction
-
The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).
-
A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups. The stoichiometry of the reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
The reduction reaction is typically incubated at 37°C for 30-60 minutes.
-
The reduced antibody is purified using a desalting column to remove the excess reducing agent.
Step 2: Conjugation Reaction
-
The MC-Val-Cit-PAB-Payload is dissolved in an organic co-solvent like DMSO.
-
The dissolved drug-linker is added to the reduced antibody solution. The molar excess of the drug-linker is optimized to achieve the target DAR.
-
The conjugation reaction is incubated, often at 4°C or room temperature, for 1-4 hours with gentle mixing.
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as cysteine, to cap any unreacted maleimide groups.
Step 3: Purification of the ADC
-
The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
The purified ADC is concentrated, sterile-filtered, and stored under appropriate conditions.
Caption: A generalized experimental workflow for ADC synthesis.
Conclusion
The this compound linker, in conjunction with a self-immolative PABC spacer, represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in the form of antibody-drug conjugates. Its rational design, which balances plasma stability with specific intracellular cleavage, has made it a cornerstone of ADC technology. A thorough understanding of its structure, mechanism of action, and the nuances of its synthesis and conjugation are essential for the continued development of next-generation ADCs with improved therapeutic indices.
References
- 1. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 2. adooq.com [adooq.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mechanism of action for Val-Cit cleavable linkers in ADCs.
An In-Depth Technical Guide to the Mechanism of Action for Valine-Citrulline (Val-Cit) Cleavable Linkers in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that merge the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, a chemical bridge connecting these two components, is paramount to the ADC's success, dictating its stability, selectivity, and the efficiency of drug release. Among the most clinically successful and widely researched are the enzymatically cleavable linkers, with the valine-citrulline (Val-Cit) dipeptide linker being a cornerstone of modern ADC design.[][2][3]
This technical guide provides a detailed examination of the Val-Cit linker's mechanism of action, supported by quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
The Core Mechanism: From Systemic Circulation to Intracellular Payload Release
The fundamental principle of the Val-Cit linker is its ability to remain stable in the systemic circulation while being susceptible to cleavage by specific proteases, primarily Cathepsin B, which are highly active within the lysosomal compartments of tumor cells.[][] This differential activity is the key to achieving a wide therapeutic window, maximizing on-target efficacy while minimizing off-target toxicity.
The process unfolds in a series of orchestrated steps:
-
Target Binding and Internalization: The ADC circulates through the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, whereby the cell membrane engulfs the entire ADC-antigen complex, forming an endosome.
-
Lysosomal Trafficking: The endosome, containing the ADC, traffics through the cell's endocytic pathway and eventually fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in a variety of hydrolytic enzymes, including cysteine proteases like Cathepsin B.
-
Enzymatic Cleavage by Cathepsin B: Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancer types. Its primary function in normal cells is protein degradation. In the context of ADCs, Cathepsin B recognizes the Val-Cit dipeptide sequence as a substrate. The enzyme's active site, featuring a Cys-His catalytic dyad, cleaves the peptide bond between the citrulline residue and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).
-
Self-Immolation and Payload Release: The cleavage by Cathepsin B is the initiating trigger for a rapid, spontaneous chemical rearrangement of the PABC spacer. This self-immolative cascade involves a 1,6-elimination reaction that results in the release of the unmodified, fully active cytotoxic payload, carbon dioxide, and an aza-quinone methide. This traceless release mechanism is crucial, as any residual linker fragments attached to the drug could impede its cytotoxic activity.
-
Induction of Cell Death: Once liberated within the cancer cell, the cytotoxic drug can engage its intracellular target. For payloads like monomethyl auristatin E (MMAE), this involves binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Mandatory Visualizations
Caption: ADC internalization, trafficking, and payload release pathway.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy and safety of a Val-Cit-linked ADC are heavily influenced by its stability in plasma and its susceptibility to enzymatic cleavage.
Table 1: Stability and Cleavage Characteristics of Dipeptide Linkers
| Linker Type | Plasma Stability (Human) | Plasma Stability (Mouse) | Relative Cleavage Rate by Cathepsin B | Key Characteristics | Representative ADCs |
| Val-Cit | Generally Stable | Unstable due to carboxylesterase 1c (Ces1c) activity | +++ | The most clinically validated protease-cleavable linker. | Brentuximab vedotin, Polatuzumab vedotin |
| Val-Ala | Generally Stable | More stable than Val-Cit | ++ | Less hydrophobic than Val-Cit, which can reduce ADC aggregation at high DARs. | Loncastuximab tesirine |
| Glu-Val-Cit | Highly Stable | Highly Stable | +++ | Tripeptide design enhances stability in mouse plasma without compromising Cathepsin B-mediated cleavage. | Investigational |
Data compiled from multiple sources. Relative cleavage rates are illustrative.
Experimental Protocols
Accurate characterization of ADCs requires a suite of robust analytical and cell-based assays.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of linker cleavage by the target lysosomal protease.
1. Materials and Reagents:
-
ADC solution (e.g., 1 mg/mL in PBS)
-
Human Cathepsin B, activated (e.g., from R&D Systems)
-
Reaction Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Stop Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system for analysis
2. Methodology:
-
Prepare the reaction mixture by adding the ADC to the pre-warmed (37°C) reaction buffer to a final concentration of approximately 100 µg/mL.
-
Initiate the cleavage reaction by adding activated Cathepsin B to a final concentration of ~1 µM.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of the stop solution.
-
Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC and the released payload.
-
Calculate the percentage of released payload at each time point by comparing the peak area to a standard curve of the pure payload.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the linker's stability in circulation to predict potential off-target toxicity from premature payload release.
1. Materials and Reagents:
-
ADC solution
-
Pooled human plasma (and/or mouse, rat, cynomolgus monkey plasma)
-
Incubator set to 37°C
-
Analytical method to measure average drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
2. Methodology:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot of the plasma sample.
-
Analyze the samples using a validated method (e.g., HIC-HPLC) to determine the average DAR.
-
Data Interpretation: A decrease in the average DAR over time indicates linker instability and premature drug deconjugation. The half-life (t½) of the ADC in plasma can be calculated from this data.
Protocol 3: Cell-Based Cytotoxicity Assay (IC₅₀ Determination)
This assay measures the potency of the ADC against target-expressing cancer cells.
1. Materials and Reagents:
-
Target-positive cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload solutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
2. Methodology:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the ADC. Include controls for untreated cells, cells treated with the unconjugated "naked" antibody, and cells treated with the free payload.
-
Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the cell viability as a percentage of the untreated control against the ADC concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of ADC required to inhibit cell growth by 50%.
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. The mechanism leverages the unique biology of cancer cells—specifically, antigen overexpression and a protease-rich lysosomal environment—to ensure the ADC remains stable and inert in circulation and becomes activated only after internalization into the target cell. A thorough understanding of this mechanism, supported by rigorous quantitative analysis and robust experimental protocols, is essential for the rational design and successful development of the next generation of antibody-drug conjugates.
References
An In-depth Technical Guide to Maleimide Conjugation Chemistry for Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of maleimide conjugation chemistry, a cornerstone technique for the site-specific modification of antibodies. Widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, this method offers a robust and selective approach to covalently linking payloads to antibodies. This document details the core reaction mechanism, factors influencing conjugation efficiency, potential side reactions, and detailed experimental protocols.
Core Principles: The Thiol-Maleimide Michael Addition Reaction
The foundation of maleimide conjugation lies in the highly efficient and specific Michael addition reaction between a maleimide functional group and a thiol (sulfhydryl) group.[] In the context of antibodies, the thiol groups are typically generated from the reduction of interchain disulfide bonds within the antibody structure, primarily in the hinge region. This site-specific approach allows for a controlled drug-to-antibody ratio (DAR).[2]
The reaction proceeds under mild physiological conditions, typically within a pH range of 6.5 to 7.5.[3] Within this pH window, the thiol group exists in its reactive thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, effectively linking the payload to the antibody. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Factors Influencing Maleimide Conjugation
Several critical parameters influence the success and efficiency of the maleimide conjugation reaction. Careful control of these factors is essential to achieve the desired product with a specific drug-to-antibody ratio (DAR) and to minimize side reactions.
| Factor | Optimal Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes the concentration of the reactive thiolate anion while minimizing side reactions with amines and hydrolysis of the maleimide group. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically efficient at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, especially for sensitive molecules. |
| Molar Ratio of Maleimide to Thiol | 1.5:1 to 20:1 (Maleimide:Thiol) | An excess of the maleimide-functionalized payload is generally used to drive the reaction to completion. The optimal ratio is dependent on the specific antibody, payload, and reaction conditions and should be determined empirically. |
| Buffer Composition | Non-amine, non-thiol containing buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (like Tris) can compete with the thiol reaction at higher pH. Thiol-containing buffers (like DTT in excess) will directly compete for the maleimide. |
| Reaction Time | 30 minutes to overnight | Reaction times can vary depending on the reactants and conditions. For many small molecules, significant conjugation can be observed within minutes, while larger proteins may react more slowly. |
| Presence of Reducing Agents | Minimized or removed post-reduction | Excess reducing agents like TCEP or DTT must be removed after antibody reduction to prevent them from reacting with the maleimide-functionalized payload. |
| Solvent | Aqueous buffer with minimal organic co-solvent (e.g., <10% DMSO) | The reaction is performed in an aqueous buffer to maintain the antibody's native structure. A small amount of a water-miscible organic solvent like DMSO may be required to dissolve a hydrophobic payload. High concentrations of organic solvents can denature the antibody. |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly specific, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
| Side Reaction | Description | Mitigation Strategies |
| Maleimide Hydrolysis | The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative that is unreactive towards thiols. This reaction is accelerated at higher pH. | Perform the conjugation reaction within the optimal pH range of 6.5-7.5. Prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF. |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to payload migration and off-target effects. | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to ~9.0 for a short period. The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction. The use of "next-generation maleimides" that form more stable linkages is also an option. |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity. | Maintain the reaction pH within the optimal range of 6.5-7.5. |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. The rate of this rearrangement is influenced by pH and the adjacent amino acid sequence. | If possible, avoid conjugation to N-terminal cysteines. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can protonate the N-terminal amine and reduce its nucleophilicity, thus minimizing this side reaction. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in maleimide conjugation of antibodies.
Antibody Reduction to Generate Free Thiols
This protocol describes the partial reduction of interchain disulfide bonds in an antibody using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
TCEP hydrochloride solution (10 mM in dH₂O).
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2-7.4).
-
PD-10 desalting columns or other suitable size-exclusion chromatography system.
Procedure:
-
Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP immediately by passing the reduced antibody solution through a pre-equilibrated PD-10 desalting column using the Reduction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of Maleimide-Activated Payload to Reduced Antibody
In this step, the maleimide-functionalized payload is added to the reduced antibody, where it reacts with the free thiol groups.
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Maleimide-activated payload dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.4).
-
Quenching solution (e.g., 100 mM N-acetylcysteine in Conjugation Buffer).
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Add the maleimide-payload solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-payload. A 100-fold molar excess of the quenching agent is typically used.
-
Incubate for an additional 20-30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate (ADC)
Purification is essential to remove unreacted payload, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio. Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used techniques.
4.3.1. Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Quenched conjugation reaction mixture.
Procedure:
-
Equilibrate the SEC column with the desired buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
The ADC, being the largest component, will elute first, followed by smaller molecules like the unreacted drug-linker and quenching agent.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
-
The purified conjugate can then be concentrated using methods like ultrafiltration.
4.3.2. Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios.
Materials:
-
HIC column.
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Quenched conjugation reaction mixture.
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing the percentage of HIC Buffer B).
-
Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Collect and analyze fractions to isolate the desired ADC species.
Characterization: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to an antibody, or DAR, is a critical quality attribute of an ADC.
Method 1: UV-Vis Spectrophotometry
This is the simplest method for determining the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
The average DAR is then calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.
Method 2: Mass Spectrometry (MS)
MS provides a more detailed analysis of the DAR distribution.
Procedure:
-
The purified ADC is analyzed by mass spectrometry (e.g., LC-MS).
-
The mass of the unconjugated antibody and the mass of the payload are known.
-
The mass spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of payload molecules (e.g., DAR0, DAR2, DAR4, etc.).
-
The relative abundance of each species can be determined from the peak intensities, and a weighted average DAR can be calculated.
Visualizing the Process
Reaction Mechanism
Caption: The thiol-maleimide Michael addition reaction mechanism.
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of MC(C5)-Val-Cit in Targeted Cancer Therapy
This guide provides a detailed examination of the Maleimidocaproyl(C5)-Valine-Citrulline (this compound) linker system, a critical component in the design and efficacy of modern antibody-drug conjugates (ADCs). We will explore its mechanism of action, the function of its constituent parts, relevant quantitative performance data, and key experimental protocols for its evaluation.
Introduction: The Central Role of the Linker in ADC Design
Antibody-drug conjugates represent a powerful class of therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[1][] The architecture of an ADC consists of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects them.[1] The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload within the target tumor cell.[1][3]
The this compound linker is a premier example of a cleavable linker system, designed to be selectively processed by enzymes that are overexpressed in the tumor microenvironment, specifically within the lysosomes of cancer cells. This system, often used in conjunction with a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), is utilized in several successful ADCs, including the FDA-approved Adcetris® (Brentuximab Vedotin).
Deconstructing the this compound-PABC Linker
The functionality of this linker system arises from the specific roles of its three main components:
-
Maleimidocaproyl (MC): The Conjugation Moiety The MC group serves as the covalent attachment point to the antibody. It contains a maleimide functional group that reacts specifically and efficiently with thiol (-SH) groups, typically from cysteine residues on the mAb, through a Michael addition reaction. This reaction forms a stable thioether bond, securely anchoring the linker-payload construct to the antibody. The caproyl (C5) portion acts as a spacer, providing steric separation between the antibody and the dipeptide, which can facilitate enzymatic access for subsequent cleavage.
-
Valine-Citrulline (Val-Cit): The Cleavable Dipeptide The Val-Cit dipeptide is the core of the linker's tumor-selective release mechanism. This specific peptide sequence is recognized and efficiently cleaved by Cathepsin B, a lysosomal cysteine protease that is frequently upregulated in various types of cancer cells compared to healthy tissues. The stability of the Val-Cit linker in systemic circulation combined with its susceptibility to lysosomal proteases makes it an ideal trigger for intracellular drug release.
-
p-Aminobenzyloxycarbonyl (PABC): The Self-Immolative Spacer The PABC unit acts as a self-immolative spacer, a critical element that ensures the released payload is in its fully active, unmodified form. It connects the Val-Cit dipeptide to the cytotoxic drug. Following the cleavage of the Val-Cit linker by Cathepsin B, the resulting aniline of the PABC moiety triggers a spontaneous 1,6-elimination cascade. This "self-immolation" releases the active drug, carbon dioxide, and aza-quinone methide. This mechanism is crucial as it prevents the payload from remaining attached to a linker fragment, which could hinder its cytotoxic activity.
Mechanism of Action: From Circulation to Cell Death
The therapeutic action of an ADC employing the MC-Val-Cit-PABC linker follows a precise, multi-step signaling pathway.
Caption: Mechanism of action for an MC-Val-Cit-PABC based ADC.
-
Binding: The ADC circulates systemically in an intact, stable form. The mAb component selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.
-
Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, which has an acidic environment and a high concentration of active proteases, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker.
-
Payload Release: This cleavage initiates the self-immolation of the PABC spacer, leading to the rapid and efficient release of the unmodified cytotoxic payload into the cytoplasm.
-
Cell Death: The freed payload can now engage its intracellular target (e.g., tubulin, DNA), leading to cell cycle arrest and apoptosis.
Quantitative Performance Data
The selection of a linker is driven by empirical data. The MC-Val-Cit system has been characterized extensively, demonstrating properties suitable for clinical development.
Table 1: Stability and Cleavage Characteristics
| Parameter | Linker System | Value/Observation | Species | Significance | Reference(s) |
|---|---|---|---|---|---|
| Plasma Stability | Val-Cit | High stability | Human | Essential for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. | |
| Val-Cit | Half-life > 230 days reported for a specific ADC. | Human | Confirms excellent stability in human circulation. | ||
| Val-Cit | Unstable due to carboxylesterase Ces1C activity. | Mouse | Poses challenges for preclinical evaluation in standard mouse models. | ||
| Glu-Val-Cit | Stable in mouse plasma. | Mouse | A modified tripeptide linker designed to overcome mouse plasma instability for better preclinical models. | ||
| Enzymatic Cleavage | Val-Cit | Efficiently cleaved by Cathepsin B. | In Vitro | Confirms the primary mechanism of payload release. | |
| Val-Ala | Cleaved by Cathepsin B at approx. half the rate of Val-Cit. | In Vitro | An alternative dipeptide with different cleavage kinetics and physicochemical properties. |
| | Val-Cit | Also shows sensitivity to Cathepsins K, L, and S. | In Vitro | Suggests other lysosomal proteases may contribute to drug release. | |
Table 2: Efficacy and Physicochemical Properties
| Parameter | Linker System | Typical Range | Description | Reference(s) |
|---|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | MC-Val-Cit | 2 - 4 | The average number of drug-linker molecules per antibody, typically targeting interchain cysteines. | |
| In Vitro Cytotoxicity (IC₅₀) | Val-Cit-MMAE | 0.1 - 100 ng/mL | Concentration of ADC needed to inhibit 50% of cancer cell growth. Highly dependent on the target antigen expression level. | |
| Tumor Growth Inhibition | Val-Cit-MMAE | 60 - 100% | In vivo reduction in tumor volume in xenograft models compared to controls. | |
| Hydrophobicity | Val-Cit | More hydrophobic | Can sometimes lead to aggregation, especially with hydrophobic payloads or at higher DARs. |
| | Val-Ala | Less hydrophobic | May reduce aggregation issues and allow for higher DARs compared to Val-Cit. | |
Key Experimental Protocols
Evaluating an ADC with an MC-Val-Cit linker requires a suite of specialized in vitro assays.
Protocol: In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to its target enzyme.
-
Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
-
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard
-
96-well microplate, incubator, LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the ADC in a buffer such as PBS.
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells.
-
Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the reaction at each time point by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.
-
Calculate the cleavage rate and the half-life of the linker under these conditions.
-
Protocol: ADC Synthesis via Cysteine Conjugation
This protocol outlines the conjugation of a maleimide-functionalized linker-payload to an antibody.
-
Objective: To conjugate MC-Val-Cit-PABC-Payload to a mAb via reduced interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody (mAb) in PBS (pH ~7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Cit-PABC-Payload dissolved in Dimethyl sulfoxide (DMSO)
-
Purification/desalting columns (e.g., Sephadex G-25)
-
-
Procedure:
-
Antibody Reduction: Adjust mAb concentration to 5-10 mg/mL. Add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce interchain disulfides to free thiols.
-
Linker-Payload Preparation: Dissolve the MC-Val-Cit-PABC-Payload in DMSO to a concentration of 10-20 mM.
-
Conjugation: Cool the reduced antibody solution to room temperature. Add a 5-10 fold molar excess of the dissolved linker-payload to the reduced antibody. Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess, unconjugated linker-payload and other reagents using diafiltration or desalting columns to obtain the purified ADC.
-
Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.
-
Protocol: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Objective: To measure the IC₅₀ value of an ADC on antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add the diluted ADC to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for a period of 48-144 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.
-
Workflow and Logical Relationships
The development and evaluation of an ADC with an MC-Val-Cit linker follows a logical progression from chemical synthesis to biological validation.
Caption: A typical workflow for the development of an ADC.
Conclusion
The this compound-PABC linker system represents a highly refined and clinically validated technology in the field of targeted cancer therapy. Its design elegantly balances the requirement for high plasma stability with the need for efficient, tumor-selective payload release. The protease-sensitive Val-Cit dipeptide acts as a precise trigger, leveraging the overexpressed Cathepsin B in tumor cell lysosomes to initiate drug liberation. The inclusion of the PABC self-immolative spacer is a critical innovation that guarantees the release of the payload in its most active form. A thorough understanding of this linker's mechanism, performance characteristics, and the protocols used for its evaluation is essential for researchers and developers aiming to create the next generation of effective and safe antibody-drug conjugates.
References
Chemical properties and stability of MC(C5)-Val-Cit.
An In-depth Technical Guide to the Chemical Properties and Stability of the MC-Val-Cit Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Maleimidocaproyl-Valine-Citrulline (MC-Val-Cit) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, its primary function is to provide a stable connection between a monoclonal antibody and a cytotoxic payload during systemic circulation, and then to efficiently release the payload upon internalization into target tumor cells. This guide provides a detailed overview of the chemical properties and stability profile of the MC-Val-Cit linker, often incorporated into the broader MC-Val-Cit-PABC (p-aminobenzyloxycarbonyl) system, which is essential for its self-immolative drug release mechanism. The nomenclature "MC(C5)-Val-Cit" is considered a non-standard reference to the standard Maleimidocaproyl linker, as the caproyl group inherently contains a five-carbon aliphatic chain.
Chemical Structure and Properties
The MC-Val-Cit linker system is a modular construct. The maleimide group serves as a reactive handle for conjugation to thiol groups on the antibody, the Val-Cit dipeptide acts as the recognition site for lysosomal proteases, and the PABC group functions as a self-immolative spacer that releases the unmodified payload upon cleavage.
General Structure
The core structure consists of three key parts:
-
Maleimidocaproyl (MC) Group: Provides a reactive maleimide moiety for covalent attachment to cysteine residues on an antibody via a Michael addition reaction. The caproyl chain acts as a spacer.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[]
-
p-Aminobenzzyloxycarbonyl (PABC) Spacer: A self-immolative unit. Following enzymatic cleavage of the Val-Cit peptide bond, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the active drug payload in its unmodified form.[2]
Physicochemical Properties
The physicochemical properties of the linker can vary depending on the attached payload. The tables below summarize key properties for the core linker and a common derivative.
| Property | Value | Reference Compound |
| Molecular Formula | C₂₈H₄₀N₆O₇ | Mc-Val-Cit-PAB |
| Formula Weight | 572.7 g/mol | Mc-Val-Cit-PAB |
| Molecular Formula | C₆₈H₁₀₅N₁₁O₁₅ | Mc-Val-Cit-PAB-MMAE |
| Molecular Weight | 1316.7 g/mol | Mc-Val-Cit-PAB-MMAE |
| XLogP3 (Calculated) | 4.9 | Mc-Val-Cit-PAB-MMAE |
Table 1: Physicochemical Properties of MC-Val-Cit Derivatives. [3][4]
| Solvent | Solubility | Reference Compound |
| DMSO | ~100 mg/mL (174.62 mM) | Mc-Val-Cit-PAB |
| DMSO | ~20 mg/mL | Mc-Val-Cit-PABC-PNP |
| Dimethylformamide (DMF) | ~25 mg/mL | Mc-Val-Cit-PABC-PNP |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | Mc-Val-Cit-PABC-PNP |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (6.78 mM) | Mc-Val-Cit-PABC-PNP |
Table 2: Solubility Data for MC-Val-Cit Derivatives. [5]
Stability Profile
The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in circulation but is rapidly cleaved at the target site.
Stability of the Maleimide-Thiol Conjugate
The thioether bond formed between the maleimide group and an antibody's cysteine residue is stable, but the adjacent succinimide ring is susceptible to two competing reactions in physiological environments:
-
Retro-Michael Reaction: A reversal of the initial conjugation, leading to premature payload release. This can be facilitated by exchange with thiol-containing molecules like albumin or glutathione.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and increasing plasma stability.
Strategies to promote stabilizing hydrolysis, such as conjugation at specific sites, are an active area of research.
Plasma Stability
The Val-Cit dipeptide linker demonstrates high stability in human and primate plasma but is notably less stable in mouse plasma. This species-specific difference is a critical consideration for preclinical studies.
| Species | Stability | Key Enzyme Responsible for Cleavage |
| Human | High stability, with reported half-lives of hundreds of hours. | - |
| Primate | High stability (e.g., half-life of 9.6 days in monkeys for Mc-Val-Cit-PABOH). | - |
| Mouse | Low stability (e.g., half-life of 6.0 days for Mc-Val-Cit-PABOH), hampering preclinical evaluation. | Carboxylesterase 1c (Ces1C) |
Table 3: Comparative Plasma Stability of the Val-Cit Linker.
Enzymatic Stability and Cleavage
The cornerstone of the linker's mechanism is its selective cleavage by lysosomal enzymes.
-
Mechanism: After an ADC is internalized, it is trafficked to the lysosome where proteases, primarily Cathepsin B, cleave the amide bond between citrulline and the PABC spacer. Other cathepsins, such as S, L, and F, may also contribute to this cleavage.
-
Cleavage Rate: The cleavage is efficient. One study using human liver lysosomes showed that the Val-Cit linker reached over 80% digestion within 30 minutes. This rapid release of the cytotoxic agent within the target cell is crucial for ADC potency.
References
- 2. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 3. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Mc-Val-Cit-PABC-PNP | ADC Linker | CAS 159857-81-5 | Buy Mc-Val-Cit-PABC-PNP from Supplier InvivoChem [invivochem.com]
The Bystander Effect with Cleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a pivotal mechanism in cancer therapy, particularly in the context of Antibody-Drug Conjugates (ADCs), where the cytotoxic payload delivered to a target antigen-expressing cancer cell can also eliminate neighboring antigen-negative cells. This phenomenon, primarily orchestrated by ADCs equipped with cleavable linkers, significantly enhances therapeutic efficacy, especially in heterogeneous tumors. This technical guide delves into the core principles of the bystander effect facilitated by cleavable ADC linkers, offering a comprehensive overview of the underlying mechanisms, experimental evaluation, and key quantitative data.
The Engine of the Bystander Effect: Cleavable Linkers
Cleavable linkers are sophisticated chemical moieties designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release is the cornerstone of the bystander effect, as the liberated, often membrane-permeable payload can then diffuse across cell membranes to exert its cytotoxic activity on adjacent cells.[1][2]
There are three primary classes of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the widely used valine-citrulline (vc) dipeptide, that is recognized and cleaved by proteases like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2][3]
-
pH-Sensitive Linkers: These linkers, often utilizing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.
The choice of linker is a critical design element that directly influences the ADC's stability, efficacy, and the potency of the bystander effect.
Mechanism of Bystander Killing
The process of bystander killing is a multi-step cascade that begins with the targeted delivery of the ADC and culminates in the death of both antigen-positive and antigen-negative tumor cells.
The overall process can be summarized in the following steps:
-
ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, where the cleavable linker is broken down by specific enzymes (e.g., cathepsins for peptide linkers) or the acidic environment (for pH-sensitive linkers), releasing the cytotoxic payload.
-
Payload Diffusion: The released payload, if sufficiently membrane-permeable, can then diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.
-
Bystander Cell Killing: The diffused payload enters neighboring antigen-negative cells and induces cytotoxicity, leading to their death.
It is important to note that some evidence suggests that payload release and subsequent bystander killing can also occur extracellularly, without the need for ADC internalization, depending on the specific linker and payload combination.
Visualizing the Process
Caption: Workflow of the ADC-mediated bystander effect.
Key Factors Influencing the Bystander Effect
The efficiency of the bystander effect is not solely dependent on the linker but is also influenced by the properties of the cytotoxic payload. Payloads with good membrane permeability are essential for effective bystander killing. Such molecules are typically neutral, uncharged, and possess a degree of hydrophobicity. However, excessive hydrophobicity can lead to ADC aggregation and off-target toxicity. Payloads like MMAE (monomethyl auristatin E) and deruxtecan (DXd) are known to be highly membrane-permeable and have demonstrated significant bystander killing.
Quantitative Assessment of the Bystander Effect
The potency of the bystander effect can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ADCs with cleavable linkers, focusing on their cytotoxic activity in co-culture systems and their efficacy in admixed tumor models.
Table 1: In Vitro Bystander Cytotoxicity of ADCs
| ADC | Target Antigen | Payload | Linker Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Killing | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Protease-cleavable (vc) | N87 | GFP-MCF7 | 1:1 | Varies with Ag+ fraction | |
| cAC10-vcMMAE | CD30 | MMAE | Protease-cleavable (vc) | L-82 (CD30+) | L-82 (CD30-) | Admixed | Potent bystander killing | |
| DS-8201a (T-DXd) | HER2 | DXd | Protease-cleavable (GGFG) | SK-BR-3 | MCF7 | Co-culture | Significant bystander effect | |
| cAC10-vcMMAF | CD30 | MMAF | Protease-cleavable (vc) | L-82 (CD30+) | L-82 (CD30-) | Admixed | No bystander killing in vivo |
Table 2: In Vivo Efficacy of ADCs in Admixed Tumor Models
| ADC | Target Antigen | Payload | Linker Type | Tumor Model | Antigen-Positive:Negative Ratio | Tumor Growth Inhibition | Reference |
| cAC10-vcMMAE | CD30 | MMAE | Protease-cleavable (vc) | L-82 Admixed Xenograft | 1:1 | Significant inhibition of both Ag+ and Ag- cells | |
| DS-8201a (T-DXd) | HER2 | DXd | Protease-cleavable (GGFG) | Admixed Xenograft | Not specified | Strong anti-tumor activity | |
| T-DM1 | HER2 | DM1 | Non-cleavable | SK-BR-3 + MCF7 Co-culture | Not specified | No effect on MCF7 viability |
Experimental Protocols for Evaluating the Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of well-designed in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). To distinguish between the two cell populations, one cell line is typically labeled with a fluorescent protein (e.g., GFP or RFP).
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the test ADC and control ADCs (e.g., an ADC with a non-cleavable linker).
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment: Quantify the viability of the fluorescently labeled antigen-negative cells using methods such as high-content imaging, flow cytometry, or a luciferase-based assay.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the test ADC to the viability of the antigen-negative cells in control wells (e.g., treated with a non-cleavable ADC or vehicle).
Caption: Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Tumor Cell Preparation: Prepare a mixed suspension of antigen-positive and antigen-negative tumor cells at a specific ratio (e.g., 1:1). The antigen-negative cells may express a reporter gene like luciferase for non-invasive in vivo imaging.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
ADC Administration: Administer the test ADC and control ADCs to the mice, typically via intravenous injection.
-
Tumor Monitoring: Monitor tumor volume using calipers and, if applicable, quantify the antigen-negative cell population using in vivo imaging.
-
Efficacy Evaluation: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry, to assess the impact on both cell populations.
Signaling Pathways in Bystander Cell Death
The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Understanding these signaling pathways is crucial for predicting efficacy and potential resistance mechanisms. For instance, tubulin inhibitors like MMAE disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. DNA-damaging agents, on the other hand, trigger the DNA damage response pathway, which can also culminate in programmed cell death.
Caption: Simplified signaling pathway for a tubulin inhibitor payload.
Conclusion
The bystander effect, driven by cleavable linkers and membrane-permeable payloads, represents a significant advancement in ADC technology. By enabling the killing of antigen-negative tumor cells, these ADCs can overcome the challenges posed by tumor heterogeneity and potentially lead to more durable clinical responses. A thorough understanding and quantitative evaluation of the bystander effect, through rigorous in vitro and in vivo studies, are critical for the rational design and development of next-generation ADCs with enhanced therapeutic potential.
References
An In-depth Technical Guide to the Intracellular Trafficking and Metabolism of Val-Cit Containing ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. A critical component of modern ADCs is the linker, which connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in ADC design, offering a sophisticated mechanism for controlled drug release.[1] This linker is engineered to be stable in systemic circulation but is susceptible to enzymatic cleavage within the target cancer cell, specifically within the lysosome.[1][] This targeted release mechanism enhances the therapeutic window by maximizing payload delivery to tumor cells while minimizing off-target toxicity.[] Prominent examples of ADCs utilizing the Val-Cit linker include Adcetris® (Brentuximab vedotin) and Padcev® (Enfortumab vedotin).[] This technical guide provides a comprehensive overview of the intracellular trafficking, metabolism, and mechanism of action of Val-Cit containing ADCs.
Intracellular Trafficking Pathway
The journey of a Val-Cit ADC from the bloodstream to payload release is a multi-step process orchestrated by cellular machinery. The efficacy of the ADC is critically dependent on each step of this pathway.
Binding and Internalization
The process begins when the ADC's monoclonal antibody binds to a specific target antigen overexpressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, the primary mechanism for ADC internalization. The most common route is clathrin-mediated endocytosis, where the ADC-antigen complexes aggregate in clathrin-coated pits, which then invaginate to form intracellular vesicles. Alternative pathways, such as caveolae-mediated endocytosis, can also be involved depending on the target antigen and cell type. The rate and extent of internalization are crucial determinants of ADC efficacy.
Endosomal Sorting and Lysosomal Delivery
Once inside the cell, the ADC is encapsulated within an early endosome. The internal environment of the endosome begins to acidify, a critical step for trafficking. These early endosomes mature into late endosomes, which are also known as multivesicular bodies. The primary fate of the ADC within this pathway is trafficking to the lysosome. The ADC-antigen complex is sorted into intraluminal vesicles within the multivesicular bodies, which then fuse with lysosomes. Some ADCs may be recycled back to the cell surface, which can reduce the overall intracellular concentration and efficacy.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=1.0]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Intracellular trafficking and mechanism of action of a Val-Cit ADC.
Metabolism and Payload Release
The acidic and enzyme-rich environment of the lysosome is the designated site for the cleavage of the Val-Cit linker and the subsequent release of the cytotoxic payload.
The Val-Cit Linker and Cathepsin B Cleavage
The Val-Cit dipeptide sequence is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in tumor cells and is highly active in the low pH environment of the lysosome. The enzyme recognizes the Val-Cit motif and hydrolyzes the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer, which is commonly positioned between the dipeptide and the drug. This cleavage event is the rate-limiting step for payload release. Studies have shown that over 80% of a Val-Cit linker is cleaved within 30 minutes in isolated human liver lysosomes. While Cathepsin B is the primary enzyme, other cathepsins such as K, L, and S can also contribute to cleavage.
Payload Metabolism and Bystander Effect
Following cleavage of the Val-Cit linker and the spontaneous 1,6-elimination of the PABC spacer, the unmodified, active payload (e.g., monomethyl auristatin E, MMAE) is released within the lysosome. For the ADC to be effective, this payload must then escape the lysosome and reach its intracellular target, such as microtubules for MMAE.
A key feature of ADCs with payloads like MMAE is their ability to induce a "bystander effect". Because MMAE is relatively membrane-permeable, once released into the cytoplasm of the target cell, it can diffuse out of the cell and kill adjacent, neighboring tumor cells, including those that may not express the target antigen. This is particularly important for treating heterogeneous tumors where antigen expression is varied. In contrast, payloads like MMAF, which have a charged carboxyl group, are less membrane-permeable and exhibit a reduced bystander effect.
Key Experimental Protocols
The characterization of Val-Cit ADC trafficking and metabolism relies on a suite of specialized cellular and analytical assays.
Protocol: ADC Internalization and Lysosomal Co-localization Assay
Objective: To visualize and quantify the internalization of an ADC and its subsequent delivery to the lysosome.
Methodology:
-
Labeling: Label the ADC with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 488) for tracking and a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly only in acidic environments like lysosomes.
-
Cell Culture: Plate target antigen-positive cells (e.g., SK-BR-3 for a HER2-targeting ADC) in glass-bottom dishes suitable for microscopy.
-
Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) and incubate at 37°C. Include a 4°C control to assess surface binding without internalization.
-
Time Points: At various time points (e.g., 1, 4, 8, 24 hours), wash the cells with cold PBS to remove unbound ADC.
-
Lysosomal Staining: For co-localization, cells can be incubated with a lysosomal marker like LysoTracker Green before fixation.
-
Imaging: Acquire images using a confocal microscope. The Alexa Fluor 488 signal will show total cell-associated ADC (surface-bound and internalized), while the pHrodo signal will indicate ADC that has reached an acidic compartment (late endosomes/lysosomes).
-
Quantification: Use image analysis software to quantify the fluorescence intensity and the degree of co-localization between the ADC signal and the lysosomal marker.
Protocol: Quantification of Intracellular Payload Release by LC-MS/MS
Objective: To quantify the amount of free payload released from the ADC within the target cells over time.
Methodology:
-
Cell Treatment: Plate a known number of target cells and treat with the Val-Cit ADC at a therapeutically relevant concentration.
-
Time Course: At specified time points (e.g., 0, 8, 24, 48 hours), harvest the cells.
-
Cell Lysis and Protein Precipitation: Wash the cell pellets thoroughly to remove extracellular ADC. Lyse the cells and precipitate proteins using a cold organic solvent mixture (e.g., methanol:ethanol).
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the small-molecule payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a suitable C18 or equivalent column to separate the payload from other cellular components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the payload (e.g., MMAE).
-
-
Quantification: Generate a standard curve using known concentrations of the payload to accurately quantify the amount released per million cells at each time point.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the trafficking and metabolism of Val-Cit containing ADCs. Data is compiled from various studies and represents typical ranges.
Table 1: ADC Internalization and Trafficking Parameters
| Parameter | Cell Line Example | Value | Reference |
|---|---|---|---|
| Internalization Half-Life (t½) | BT-474 (HER2+) | 6.3 - 12.8 hours | |
| Internalization Half-Life (t½) | SK-BR-3 (HER2+) | 7.7 - 16.1 hours | |
| Time to Lysosomal Co-localization | HER2-positive cells | Significant by 8 hours |
| % of Conjugated MMAE Released | KPL-4 cells (24h) | ~80% | |
Table 2: Linker Cleavage Kinetics and Stability
| Parameter | Linker | Condition | Result | Reference |
|---|---|---|---|---|
| Cleavage Rate | Val-Cit | Human Liver Lysosomes | >80% cleavage in 30 min | |
| Cleavage Rate | Val-Ala | Isolated Cathepsin B | ~50% of Val-Cit rate | |
| Plasma Stability (t½, mouse) | Val-Cit-MMAF | In vivo | 2.0 days |
| Plasma Stability (t½, mouse) | Glu-Val-Cit-MMAF | In vivo | 12.0 days | |
Table 3: In Vitro Cytotoxicity and Bystander Effect
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Bystander Effect | Reference |
|---|---|---|---|---|
| cAC10-vcMMAE (DAR 4) | L-82 | 10 | High | |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 | High |
| Trastuzumab-vc-MMAE | Co-culture (Ag+/Ag-) | N/A | Dependent on Ag+ fraction | |
Conclusion
The Val-Cit linker is a highly effective and clinically validated component of modern ADCs, enabling tumor-specific payload release through a well-defined intracellular trafficking and metabolism pathway. Its stability in plasma, combined with efficient cleavage by lysosomal cathepsins, provides a robust mechanism for targeted cancer therapy. A thorough understanding of the kinetics of internalization, lysosomal delivery, and enzymatic cleavage is paramount for the rational design and optimization of future Val-Cit containing ADCs. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing this powerful therapeutic modality.
References
The Function of the PABC Spacer in Conjunction with Valine-Citrulline Linkers: A Technical Guide
This in-depth technical guide explores the critical role of the p-aminobenzyl carbamate (PABC) spacer in combination with the valine-citrulline (Val-Cit) dipeptide linker, a cornerstone of modern antibody-drug conjugate (ADC) design. This linker system is engineered for controlled, intracellular release of potent cytotoxic agents within target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic drugs directly to cancer cells. The linker, which connects the antibody to the drug, is a pivotal component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index. An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must efficiently liberate the active drug upon internalization into the target cell.
The Val-Cit-PABC system is a cathepsin B-cleavable linker, designed to exploit the high concentration of lysosomal proteases, particularly cathepsin B, found within tumor cells.
The Val-Cit-PABC Cleavage and Release Mechanism
The release of the cytotoxic drug from an ADC employing the Val-Cit-PABC linker is a two-step process initiated by enzymatic cleavage followed by a self-immolative chemical rearrangement.
Step 1: Enzymatic Cleavage: Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the degradation of the antibody and the cleavage of the linker. The Val-Cit dipeptide is a specific substrate for cathepsin B, which cleaves the peptide bond between the citrulline and the PABC spacer. This enzymatic action is the rate-limiting step and the primary trigger for drug release.
Step 2: Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide exposes a free amine group on the PABC spacer. This initiates a spontaneous, rapid, and irreversible electronic cascade. The lone pair of electrons on the aniline nitrogen atom displaces the carbamate portion of the spacer, leading to a 1,6-elimination reaction. This self-immolative process results in the formation of p-aminobenzyl alcohol, which subsequently decomposes to release the unmodified, fully active cytotoxic drug and carbon dioxide. The self-immolative nature of the PABC spacer is crucial as it ensures that the released drug is not encumbered by any part of the linker, which could otherwise hinder its activity.
Caption: Mechanism of drug release from a Val-Cit-PABC linker.
Quantitative Analysis of Linker Performance
The efficacy of the Val-Cit-PABC linker system is underpinned by its differential stability and cleavage kinetics in plasma versus the intracellular environment.
Plasma Stability
The linker must be sufficiently stable in the bloodstream to ensure the ADC reaches the tumor site intact. Premature cleavage and drug release can lead to systemic toxicity. The Val-Cit-PABC linker generally exhibits high stability in human plasma.
| ADC Construct | Linker | Half-life in Human Plasma (Days) | Reference |
| Trastuzumab-MMAE | Val-Cit-PABC | ~7 | |
| Inotuzumab Ozogamicin | AcBut-G4-SPDB-DMH | ~5.8 |
Data presented is representative and can vary based on the specific antibody, drug, and conjugation methodology.
Cathepsin B Cleavage Kinetics
The rate of cleavage by cathepsin B is a critical determinant of the speed and efficiency of drug release within the target cell. This is often assessed using model compounds, such as Ac-Phe-Lys-PABC-PNP, where the release of p-nitrophenol (PNP) can be monitored spectrophotometrically.
| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |
| Z-Val-Cit-PABC-MMAE | Cathepsin B | 1.2 x 10⁵ | |
| Z-Phe-Lys-PABC-PNP | Cathepsin B | 2.4 x 10⁵ |
Z represents a benzyloxycarbonyl protecting group. Kinetic parameters can vary depending on the specific substrate and experimental conditions.
Key Experimental Protocols
Cathepsin B Cleavage Assay
This protocol outlines a representative method for determining the rate of enzymatic cleavage of a Val-Cit-PABC linked drug.
Objective: To quantify the rate of drug release from an ADC or model compound upon incubation with cathepsin B.
Materials:
-
ADC or Val-Cit-PABC model compound
-
Human liver cathepsin B (activated)
-
Assay buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5
-
Quenching solution: Acetonitrile with an internal standard (e.g., warfarin)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC or model compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of activated cathepsin B in assay buffer. DTT is crucial for maintaining the active state of the enzyme.
-
In a 96-well plate, add the assay buffer.
-
Add the ADC or model compound to each well to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the activated cathepsin B to the wells. A control reaction without the enzyme should be run in parallel.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.
-
Plot the concentration of the released drug over time to determine the initial reaction velocity.
Caption: Workflow for a Cathepsin B cleavage assay.
Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma.
Objective: To determine the rate of drug release from an ADC in the presence of human plasma.
Materials:
-
ADC
-
Human plasma (anticoagulated, e.g., with heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/extraction solution: Acetonitrile with an internal standard
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC.
-
Spike the ADC into human plasma to a final concentration of 50-100 µg/mL.
-
Incubate the plasma samples at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 1, 3, 7, 14 days), aliquot a sample of the plasma mixture.
-
Precipitate the plasma proteins by adding 3-4 volumes of cold quenching/extraction solution.
-
Vortex and incubate at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact ADC or the released drug.
-
Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining over time.
Conclusion
The Val-Cit-PABC linker system represents a highly successful strategy in ADC development, offering a robust mechanism for tumor-selective drug release. Its reliance on the differential activity of cathepsin B between the lysosomal compartment and the systemic circulation, coupled with the efficient self-immolative nature of the PABC spacer, provides a wide therapeutic window. The quantitative data from stability and cleavage assays are essential for the selection and optimization of ADC candidates, ensuring that the linker technology translates into safe and effective cancer therapeutics. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of this critical ADC component.
The Aqueous Solubility of MC(C5)-Val-Cit: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Solubility Characteristics of a Critical ADC Linker in Aqueous Buffers
The field of antibody-drug conjugates (ADCs) has witnessed remarkable growth, offering a targeted approach to cancer therapy. Central to the efficacy and safety of these complex biotherapeutics is the linker, which connects the monoclonal antibody to the cytotoxic payload. The maleimidocaproyl-valine-citrulline, or MC(C5)-Val-Cit, linker is a cornerstone of ADC technology, prized for its controlled, tumor-specific cleavage. A critical, yet often understated, parameter governing the manufacturability, stability, and overall performance of an ADC is the solubility of its components, including the linker. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in aqueous buffers, intended for researchers, scientists, and professionals in drug development.
Solubility Profile of this compound and Related Compounds
The inherent solubility of the this compound linker is a crucial factor in the formulation and development of ADCs. While extensive quantitative data for this specific linker in a variety of aqueous buffers is not widely published, qualitative assessments and data from closely related compounds provide valuable insights.
This compound is generally characterized as being soluble in water, as well as in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. This inherent aqueous solubility is advantageous for conjugation processes, which are often performed in aqueous buffer systems.
To provide a more quantitative perspective, the solubility of a closely related and commonly used ADC linker, Mc-Val-Cit-PABC-PNP, has been reported. This compound shares the core Mc-Val-Cit structure and its solubility data can serve as a useful surrogate for estimating the behavior of this compound.
| Compound Name | Solvent/Buffer System | Reported Solubility |
| This compound | Water | Soluble (qualitative) |
| This compound | DMSO | Soluble (qualitative) |
| This compound | DMF | Soluble (qualitative) |
| Mc-Val-Cit-PABC-PNP | DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL |
| Mc-Val-Cit-PABC-PNP | DMSO | ~20 mg/mL |
| Mc-Val-Cit-PABC-PNP | DMF | ~25 mg/mL |
Table 1: Summary of Reported Solubility Data for this compound and a Structurally Related Linker.[1][2][3]
It is important to note that the solubility of the entire ADC is a complex interplay between the antibody, the linker, and the payload. Hydrophobic payloads can significantly decrease the overall solubility of the ADC, potentially leading to aggregation and loss of efficacy[4]. The choice of a relatively hydrophilic linker like this compound can help to mitigate the poor solubility of some cytotoxic agents.
Mechanism of Action: The Journey of a Val-Cit Linker-Containing ADC
The therapeutic rationale for using the this compound linker is intrinsically linked to its behavior within the cellular environment. The following diagram illustrates the signaling pathway, or more accurately, the intracellular trafficking and activation cascade, of an ADC employing this linker.
Caption: Intracellular trafficking and activation pathway of an ADC with a cleavable this compound linker.
This pathway highlights the linker's stability in the systemic circulation (pH ~7.4) and its specific cleavage in the acidic environment of the lysosome (pH 4.5-5.5) by enzymes such as cathepsin B, which are often overexpressed in tumor cells.
Experimental Protocols for Solubility Determination
For researchers and drug developers who need to determine the precise solubility of this compound in their specific buffer systems, the following experimental protocols are recommended.
General Protocol for Solubility Assessment
This protocol provides a systematic approach to determine the solubility of a peptide linker in a desired aqueous buffer.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution: To a pre-weighed small amount of the peptide linker (e.g., 1 mg), add a small, precise volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Mixing: Vortex the solution vigorously for 30-60 seconds.
-
Assisted Solubilization: If the linker does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear, particle-free solution.
-
Incremental Addition: If the sample is not fully dissolved, add another small, precise volume of the buffer and repeat steps 3-5 until a clear solution is obtained.
-
Quantification: Once the linker is fully dissolved, the concentration of the saturated solution should be determined using a suitable analytical method (see Section 3.2). This concentration represents the solubility limit in that specific buffer.
-
pH Adjustment for Charged Peptides: The this compound linker has a net neutral charge at physiological pH. However, for other peptide linkers with a net positive (basic) or negative (acidic) charge, solubility can be improved by dissolving in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium bicarbonate) solution, respectively, before diluting with the final buffer.
Analytical Methods for Concentration Determination
Accurate quantification of the dissolved peptide linker is essential for determining its solubility. The following methods are commonly employed:
-
UV-Vis Spectroscopy: For peptides lacking aromatic amino acids like tryptophan and tyrosine, absorbance can be measured at 215 nm and 225 nm (Waddell method). The concentration is calculated using the formula: Concentration (mg/mL) = (A215 - A225) * dilution_factor * 0.144.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is a highly accurate method for quantifying peptides. A standard curve is generated using known concentrations of the peptide linker, and the concentration of the test sample is determined by comparing its peak area to the standard curve.
-
Amino Acid Analysis (AAA): AAA is a highly accurate but more labor-intensive method that involves hydrolyzing the peptide into its constituent amino acids and quantifying them. This method provides an absolute measure of peptide concentration.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method that can be used for peptides containing three or more amino acid residues. A standard curve is required for accurate quantification.
Conclusion
The this compound linker possesses favorable aqueous solubility, a critical attribute for its successful application in the development of antibody-drug conjugates. While precise quantitative solubility data in various buffer systems remains limited in public literature, the available information, coupled with the detailed experimental protocols provided in this guide, empowers researchers to thoroughly characterize this important ADC component. A comprehensive understanding of the solubility and the intracellular processing of the this compound linker is paramount for the rational design and formulation of next-generation ADCs with improved therapeutic indices.
References
Methodological & Application
Application Note: A Step-by-Step Protocol for the Conjugation of MC(C5)-Val-Cit-Payload to a Monoclonal Antibody
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the creation of Antibody-Drug Conjugates (ADCs).
Introduction: Antibody-Drug Conjugates are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2] The maleimidocaproyl (MC) group, often designated with a C5 spacer, combined with a valine-citrulline (Val-Cit) dipeptide, represents a widely used cleavable linker system.[][4][5] The maleimide group reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage. The Val-Cit dipeptide is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring controlled release of the cytotoxic payload within the target cells. This application note provides a detailed protocol for the conjugation of a generic payload functionalized with an MC(C5)-Val-Cit linker to a monoclonal antibody.
Experimental Workflow
The overall process for generating the antibody-drug conjugate is depicted below. It involves the preparation of the antibody and the drug-linker, the conjugation reaction, and subsequent purification and characterization of the ADC.
Experimental workflow for ADC production.
Experimental Protocols
This section details the step-by-step methodologies for the key experiments.
Materials and Reagents
-
Monoclonal Antibody (mAb): Lyophilized or in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-15 mg/mL.
-
This compound-Payload: The maleimide-functionalized drug-linker.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Solvent for Drug-Linker: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5. Ensure the buffer is degassed to prevent re-oxidation of thiols.
-
Quenching Reagent (Optional): N-acetylcysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns.
-
Analytical Instruments: UV-Vis Spectrophotometer, HPLC system (with HIC and RP-HPLC columns), and Mass Spectrometer (e.g., Q-TOF).
Antibody Preparation and Reduction
This step involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Antibody Reconstitution: If starting with a lyophilized mAb, reconstitute it in the reaction buffer to a final concentration of 5-15 mg/mL.
-
Buffer Exchange (if necessary): If the antibody solution contains components that could interfere with the reaction (e.g., other proteins, high concentrations of salts), perform a buffer exchange into the reaction buffer using diafiltration or desalting columns.
-
Reduction of Disulfide Bonds:
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution. TCEP is often preferred as it is a more stable reducing agent and does not need to be removed before the conjugation step.
-
Incubate the reaction mixture at 37°C for 1-2 hours. The reaction is best carried out under an inert gas (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
-
Drug-Linker Preparation
The this compound-payload needs to be dissolved immediately prior to use.
-
Dissolution: Dissolve the this compound-payload in anhydrous DMSO to a final concentration of 10-20 mM.
-
Vortexing: Vortex the solution briefly to ensure the drug-linker is fully dissolved.
Conjugation Reaction
This is the core step where the drug-linker is covalently attached to the reduced antibody.
-
Cooling: Cool the reduced antibody solution to room temperature.
-
Addition of Drug-Linker: Add the dissolved drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is between 5- and 10-fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during the incubation can improve conjugation efficiency.
-
Quenching (Optional): To stop the reaction, a 2-fold molar excess of a quenching reagent like N-acetylcysteine relative to the drug-linker can be added.
Purification of the ADC
The newly formed ADC must be purified to remove unreacted drug-linker and any protein aggregates.
-
Method Selection: Size-Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from the smaller, unreacted drug-linker molecules. Hydrophobic Interaction Chromatography (HIC) can also be used for purification and has the added benefit of being able to separate different drug-to-antibody ratio (DAR) species.
-
Column Equilibration: Equilibrate the chosen chromatography column with a suitable buffer, such as PBS.
-
Sample Loading and Elution: Load the conjugation reaction mixture onto the column and elute with the equilibration buffer.
-
Fraction Collection: Collect the fractions corresponding to the ADC, which typically elute first. Monitor the elution profile using UV absorbance at 280 nm.
Characterization of the ADC
The purified ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter. It can be determined by several methods:
-
UV-Vis Spectrophotometry: This is a relatively simple method that involves measuring the absorbance of the ADC at 280 nm (for the protein) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a detailed distribution of the different DAR species and a precise average DAR value.
-
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the level of aggregation.
-
Free Drug Level: Reversed-Phase HPLC (RP-HPLC) can be used to quantify the amount of unconjugated (free) drug-linker remaining in the final ADC product.
Data Presentation
The quantitative data from the characterization of the ADC should be summarized in a clear and structured format.
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Mass Spectrometry | 3.9 | 3.5 - 4.5 | |
| DAR Distribution | Mass Spectrometry | DAR0: 5%, DAR2: 15%, DAR4: 60%, DAR6: 15%, DAR8: 5% | Report Distribution |
| Purity (Monomer %) | SEC-HPLC | >98% | >95% |
| Aggregation | SEC-HPLC | <2% | <5% |
| Free Drug-Linker | RP-HPLC | <1% | <2% |
Mechanism of Action: ADC Internalization and Payload Release
The following diagram illustrates the proposed mechanism of action for an ADC utilizing a cleavable Val-Cit linker.
ADC internalization and payload release.
Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a tumor cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome. Inside the acidic and protease-rich environment of the lysosome, the Val-Cit linker is cleaved by enzymes like Cathepsin B, releasing the active cytotoxic payload. The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
References
Synthesizing Antibody-Drug Conjugates with MC(C5)-Val-Cit-PABC-Payload: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable linker system, maleimidocaproyl(C5)-valine-citrulline-p-aminobenzylcarbamate (MC(C5)-Val-Cit-PABC), coupled to a cytotoxic payload. This linker system is designed for stability in circulation and efficient cleavage by lysosomal enzymes, such as Cathepsin B, upon internalization into target tumor cells, ensuring specific payload delivery.
Introduction to this compound-PABC Linker Chemistry
The this compound-PABC linker is a sophisticated drug-delivery platform in ADC technology. It comprises several key components:
-
Maleimidocaproyl (MC(C5)) : A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody. The C5 spacer provides steric separation between the antibody and the payload.
-
Valine-Citrulline (Val-Cit) : A dipeptide motif specifically designed to be a substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This enzymatic cleavage is the primary mechanism of payload release.[1][2]
-
p-Aminobenzylcarbamate (PABC) : A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously decomposes to release the unmodified, active payload.[2]
This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.[1]
Synthesis of this compound-PABC-Payload ADC
The synthesis of an ADC with this linker system is a multi-step process that begins with the antibody, followed by conjugation with the linker-payload, and subsequent purification and characterization. A common payload conjugated via this linker is monomethyl auristatin E (MMAE), a potent anti-mitotic agent.[3]
Experimental Protocol: Antibody Reduction and Conjugation
This protocol outlines the partial reduction of a monoclonal antibody's (mAb) interchain disulfide bonds to generate reactive thiol groups for conjugation with the maleimide-activated this compound-PABC-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: PBS with 5 mM EDTA, pH 7.2
-
This compound-PABC-MMAE (or other payload) dissolved in DMSO
-
Quenching solution: N-acetylcysteine in PBS
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
If necessary, perform a buffer exchange into the conjugation buffer using a desalting column.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of disulfide bond reduction and, consequently, the final drug-to-antibody ratio (DAR). A molar excess of 2-5 equivalents of TCEP is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately following incubation, remove the excess reducing agent using a desalting column pre-equilibrated with conjugation buffer. This step is crucial to prevent the maleimide group on the linker-payload from reacting with the excess reducing agent.
-
-
Conjugation Reaction:
-
Add the this compound-PABC-payload solution in DMSO to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will also influence the final DAR. A common starting point is a 5-10 fold molar excess of the linker-payload. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the antibody and remove excess maleimide-linker-payload, add a 20-fold molar excess of N-acetylcysteine to the reaction mixture and incubate for 20 minutes at room temperature.
-
Quantitative Data: Impact of Reactant Ratios on DAR
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. The following table provides an example of how varying the molar equivalents of the reducing agent and linker-payload can influence the resulting average DAR for a Trastuzumab-MC-Val-Cit-PABC-MMAE ADC.
| Molar Equivalents of TCEP per mAb | Molar Equivalents of Linker-Payload per mAb | Resulting Average DAR |
| 2.5 | 5 | ~2.0 |
| 3.5 | 7 | ~3.5 |
| 5.0 | 10 | ~4.1 |
Note: These values are illustrative and should be optimized for each specific antibody and payload.
Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using the this compound-PABC-payload system.
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, free linker-payload, and aggregates, resulting in a well-defined ADC product. A combination of chromatographic techniques is typically employed.
Experimental Protocol: Size Exclusion and Hydrophobic Interaction Chromatography
3.1.1. Size Exclusion Chromatography (SEC)
SEC is primarily used to remove small molecule impurities such as unconjugated linker-payload and quenching reagents, as well as to separate monomeric ADC from aggregates.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC mobile phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) isopropanol
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.35 mL/min.
-
Inject the crude ADC sample onto the column.
-
Monitor the elution profile at 280 nm. The ADC monomer will elute as the main peak, preceded by any high molecular weight aggregates.
-
Collect the fractions corresponding to the monomeric ADC peak.
3.1.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
HIC Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 with 25% (v/v) isopropanol
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the SEC-purified ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 12 minutes) at a flow rate of 0.8 mL/min.
-
Monitor the elution at 280 nm and 254 nm. Species with higher DARs will be more hydrophobic and elute later in the gradient.
-
Fractions containing the desired DAR species can be collected.
Quantitative Data: Purification Efficiency
The following tables summarize typical results from the purification process.
Table 1: Aggregate Removal by Size Exclusion Chromatography
| Sample | Monomer Purity (%) | Aggregate Content (%) |
| Crude ADC | 90-95 | 5-10 |
| SEC Purified ADC | >98 | <2 |
Data is representative and may vary based on conjugation conditions and antibody.
Table 2: Separation of DAR Species by Hydrophobic Interaction Chromatography
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated) | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 17.8 | 12.1 |
| DAR 8 | 19.5 | 1.4 |
Representative data for a cysteine-linked ADC. The average DAR can be calculated from the peak area percentages.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. The primary analytical methods focus on determining the average DAR and the distribution of different DAR species.
Experimental Protocol: DAR Determination by HIC-HPLC and Mass Spectrometry
4.1.1. HIC-HPLC for DAR Analysis
The HIC protocol described in section 3.1.2 is the primary method for determining the average DAR and the distribution of drug-loaded species. The average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs) / 100
4.1.2. Mass Spectrometry for DAR Confirmation
Mass spectrometry (MS) provides an orthogonal method to confirm the DAR and identify the different drug-loaded species based on their mass.
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column for LC-MS (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
For intact mass analysis, the purified ADC can be directly analyzed. For reduced mass analysis, the ADC is first treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Inject the sample onto the LC-MS system.
-
Elute with a gradient of Mobile Phase B.
-
Acquire mass spectra and deconvolute the data to determine the masses of the different species.
-
The DAR can be calculated based on the mass shift corresponding to the addition of the linker-payload.
Quantitative Data: Comparison of DAR Determination Methods
This table compares the average DAR values obtained from HIC-HPLC and Mass Spectrometry for the same ADC sample.
| Analytical Method | Average DAR |
| HIC-HPLC | 4.0 |
| Mass Spectrometry (Intact) | 3.9 |
| Mass Spectrometry (Reduced) | 4.1 |
Close agreement between different analytical methods provides confidence in the determined DAR value.
Mechanism of Action and Signaling Pathway
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis. Inside the cell, it traffics to the lysosome where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker. This releases the PABC spacer, which then self-immolates to liberate the active payload (e.g., MMAE).
MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Mechanism of Action and Apoptotic Signaling
Caption: Mechanism of action of an this compound-PABC-MMAE ADC, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
Application of MC(C5)-Val-Cit in Preclinical Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC(C5)-Val-Cit linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. ADCs combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The linker's properties are paramount to the ADC's success, dictating its stability in circulation and the mechanism of payload release at the tumor site.
This compound is a cleavable linker system designed for selective payload delivery within the tumor microenvironment. It comprises three key functional units:
-
MC (Maleimidocaproyl): A thiol-reactive group that facilitates the covalent conjugation of the linker to cysteine residues on the monoclonal antibody. The C5 alkyl chain provides a spacer to mitigate steric hindrance.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2] This enzymatic cleavage is the cornerstone of the linker's targeted release mechanism.
-
Self-Immolative Spacer (e.g., PABC - p-aminobenzyloxycarbonyl): Following the cleavage of the Val-Cit dipeptide, this spacer undergoes a rapid, spontaneous 1,6-elimination to release the active cytotoxic payload in an unmodified form.
The strategic design of the this compound linker ensures that the ADC remains stable in the systemic circulation, minimizing off-target toxicity. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the linker and the release of the cytotoxic drug, ultimately inducing cancer cell death.[][2]
Mechanism of Action of an this compound-MMAE ADC
A common and effective cytotoxic payload used in conjunction with the this compound linker is Monomethyl Auristatin E (MMAE). MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
The following diagram illustrates the mechanism of action of a typical ADC utilizing the this compound linker with an MMAE payload.
Caption: Mechanism of action of an ADC with a cleavable this compound-MMAE linker.
Downstream Signaling of MMAE-Induced Apoptosis
Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, which triggers a cascade of events leading to programmed cell death (apoptosis). This process involves the arrest of the cell cycle at the G2/M phase and the activation of apoptotic signaling pathways.
References
Application Notes and Protocols for In Vitro Cathepsin B Cleavage of MC(C5)-Val-Cit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of pathological conditions, including cancer.[1] This characteristic makes it a prime target for the design of therapeutic strategies, particularly in the development of antibody-drug conjugates (ADCs).[1] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody via a linker that is designed to be stable in systemic circulation but cleaved upon internalization into target tumor cells. The valine-citrulline (Val-Cit) dipeptide linker has been widely adopted for this purpose, as it is efficiently and selectively cleaved by Cathepsin B within the lysosomal compartment of cancer cells, leading to the release of the cytotoxic payload.[2][3][4]
These application notes provide detailed protocols for in vitro assays designed to measure the cleavage of the MC(C5)-Val-Cit linker by Cathepsin B. The protocols described herein are essential for the characterization and validation of ADCs and other drug delivery systems that utilize this cleavage mechanism. Both fluorometric and chromatographic methods are presented to allow for flexibility in experimental design and data acquisition.
Principle of the Assay
The in vitro Cathepsin B cleavage assay is based on the enzymatic release of a reporter molecule or a drug from a synthetic substrate containing the Val-Cit cleavage site. The most common methods involve either a fluorogenic substrate, where cleavage leads to an increase in fluorescence, or the direct measurement of the released payload from an ADC using techniques like HPLC or LC-MS/MS.
The this compound linker itself is a multi-component system. The maleimide-caproyl (MC) group allows for conjugation to antibody thiols, the Val-Cit dipeptide serves as the substrate for Cathepsin B, and it is often linked to a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC) to ensure efficient release of the attached payload.
Data Presentation
Table 1: Comparative Cleavage Rates of Different Peptide Linkers by Cathepsin B
| Linker | Relative Cleavage Rate/Half-life | Key Features |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Benchmark for efficient and stable cleavage. |
| Val-Ala | ~50% of Val-Cit rate | Lower hydrophobicity, which can reduce ADC aggregation. |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Rapidly cleaved by isolated Cathepsin B, but rates are similar to Val-Cit in lysosomal extracts. |
| Glu-Val-Cit | - | Offers increased stability in mouse plasma compared to Val-Cit. |
Table 2: Typical Reagent Concentrations for Cathepsin B Cleavage Assays
| Reagent | Typical Concentration Range | Purpose |
| Recombinant Human Cathepsin B | 10 - 50 nM | Enzyme source for cleavage. |
| This compound Substrate/ADC | 1 - 50 µM | Substrate for the enzymatic reaction. |
| Dithiothreitol (DTT) | 5 - 40 mM | Reducing agent to activate Cathepsin B. |
| Assay Buffer pH | 5.0 - 6.0 | Mimics the acidic environment of the lysosome, optimal for Cathepsin B activity. |
Experimental Protocols
Two primary protocols are provided below: a fluorometric assay for high-throughput screening and kinetic analysis, and an HPLC-based assay for direct quantification of payload release from an ADC.
Protocol 1: Fluorometric Cathepsin B Cleavage Assay
This protocol is suitable for determining the kinetic parameters of Cathepsin B cleavage of a fluorogenic substrate, such as this compound-AMC (7-amino-4-methylcoumarin).
Materials
-
Recombinant Human Cathepsin B
-
This compound-AMC substrate
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Activation Buffer: Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~350-400 nm and emission at ~440-505 nm
-
DMSO for substrate stock solution
Procedure
1. Reagent Preparation: a. Prepare Assay Buffer and store at 4°C. b. Prepare a stock solution of the this compound-AMC substrate in DMSO. Protect from light. c. On the day of the experiment, prepare fresh working solutions of the substrate by diluting the stock in Assay Buffer. For kinetic assays, prepare a serial dilution.
2. Enzyme Activation: a. Dilute the stock solution of recombinant Cathepsin B to the desired final concentration (e.g., 20 nM) in pre-warmed (37°C) Activation Buffer. b. Incubate the enzyme solution for 15-30 minutes at 37°C to ensure full activation.
3. Assay Setup: a. Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate. b. Include control wells:
- Blank: 50 µL of Activation Buffer without enzyme.
- Substrate Control: 50 µL of substrate solution and 50 µL of Activation Buffer without enzyme. c. To initiate the reaction, add 50 µL of the substrate working solution to each well.
4. Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. For endpoint assay: Incubate for a predetermined time (e.g., 60 minutes) and then measure the fluorescence intensity. c. For kinetic assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for at least 30 minutes.
5. Data Analysis: a. Subtract the background fluorescence (blank wells) from all readings. b. For kinetic assays, determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. c. Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: HPLC-Based Cathepsin B Cleavage Assay for ADCs
This protocol allows for the direct measurement of payload release from an ADC containing the this compound linker.
Materials
-
ADC with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C18)
-
Microcentrifuge tubes
Procedure
1. Enzyme Activation: a. Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at room temperature or 37°C.
2. Reaction Setup: a. In a microcentrifuge tube, combine the ADC solution with the pre-warmed (37°C) Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM). b. Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM). c. Incubate the reaction mixture at 37°C.
3. Time Points and Quenching: a. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Immediately stop the enzymatic reaction by adding the Quenching Solution.
4. Sample Preparation and Analysis: a. Precipitate the remaining antibody and larger proteins, if necessary, by adding an organic solvent (e.g., acetonitrile) and centrifuging. b. Analyze the supernatant containing the released payload by reverse-phase HPLC. c. Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the pure payload.
5. Data Analysis: a. Plot the concentration of the released payload over time to determine the cleavage rate. b. The half-life (t½) of the linker can be calculated from the cleavage rate constant.
Visualizations
Caption: ADC internalization and Cathepsin B-mediated payload release pathway.
Caption: Generalized workflow for an in vitro Cathepsin B cleavage assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of Cathepsin B. Use a fresh aliquot and confirm activity with a positive control substrate. |
| Incorrect buffer pH | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0). Verify the pH of the assay buffer. | |
| Insufficient incubation time | Optimize the incubation period. | |
| High Background Fluorescence | Autofluorescence of compounds or plate | Use black plates with low fluorescence background. Subtract the fluorescence of a blank well (buffer and substrate only). |
| Substrate instability/degradation | Prepare substrate solutions fresh and protect them from light. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature. |
References
Determining the Drug-to-Antibody Ratio (DAR) of ADCs with MC(C5)-Val-Cit Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR), a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The focus is on ADCs that utilize the maleimidocaproyl (MC) linker attached to a C5 spacer, connected to a valine-citrulline (Val-Cit) dipeptide, a commonly used cleavable linker system in ADC development. Accurate DAR measurement is essential as it directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1][]
Introduction to DAR Analysis
The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for the therapeutic success of an ADC. Low drug loading can diminish potency, while high drug loading may negatively impact pharmacokinetics and increase toxicity.[3] This document outlines four primary analytical techniques for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
UV/Vis Spectroscopy
Each method's principles, protocols, and data analysis are detailed below to guide researchers in selecting the most appropriate technique for their specific ADC and developmental stage.
Methods for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing the DAR distribution of cysteine-linked ADCs.[4][5] It separates ADC species based on differences in their hydrophobicity. The conjugation of hydrophobic small molecule drugs to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
ADCs are applied to a HIC column in a high-salt mobile phase, which promotes the interaction between the hydrophobic moieties of the ADC and the stationary phase. A decreasing salt gradient is then used to elute the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR.
Caption: Workflow for DAR determination using HIC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Flow rate: 0.5-1.0 mL/min.
-
The weighted average DAR is calculated from the integrated peak areas of the different ADC species in the chromatogram. Each peak corresponds to a specific drug load (e.g., DAR0, DAR2, DAR4, etc.).
Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR analysis. It is often used for reduced ADCs, where the antibody is cleaved into its light and heavy chains. This method separates molecules based on their hydrophobicity under denaturing conditions.
The ADC sample is typically reduced to break the interchain disulfide bonds, separating the light and heavy chains. These chains, along with their drug-conjugated variants, are then separated on a reversed-phase column based on their hydrophobicity.
Caption: Workflow for DAR determination using RP-HPLC.
Materials:
-
RP-HPLC column (e.g., Agilent PLRP-S, 1000 Å, 2.1 × 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent: Dithiothreitol (DTT)
-
ADC sample
Procedure:
-
Sample Reduction:
-
To 5 µL of ADC sample (1 mg/mL), add 10 µL of 35 mM DTT in 10 mM Tris buffer (pH 7.5).
-
Incubate at 37°C for 30 minutes.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).
-
Inject the reduced sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 20% to 90% B over 10 minutes).
-
Monitor the elution at 280 nm.
-
Column Temperature: 80°C.
-
Flow Rate: 0.4 mL/min.
-
The weighted average DAR is calculated based on the peak areas of the unconjugated and conjugated light and heavy chains.
Formula for Cysteine-linked ADCs: DAR = [Σ(Area of drug-conjugated light chains) + Σ(Area of drug-conjugated heavy chains)] / [Σ(Area of all light chains) + Σ(Area of all heavy chains)] * Total number of conjugation sites. A more specific formula based on the number of drugs on each chain is often used: DAR = 2 * (ΣLC Weighted peak area + ΣFd Weighted peak area) / 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate method that provides direct mass measurement of the different ADC species, allowing for unambiguous determination of the drug load distribution and average DAR.
The ADC sample is first separated by liquid chromatography, typically size-exclusion (SEC) or reversed-phase (RP) chromatography. The eluting species are then introduced into a mass spectrometer, which measures their mass-to-charge ratio. The resulting mass spectrum is deconvoluted to determine the molecular weights of the different ADC species.
Caption: Workflow for DAR determination using LC-MS.
Materials:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
SEC column for native analysis or RP column for denatured analysis.
-
Mobile Phase (Native SEC-MS): Ammonium Acetate in water.
-
ADC sample.
Procedure:
-
Sample Preparation: Dilute the ADC sample in the mobile phase. For reduced complexity, the ADC may be deglycosylated using PNGase F.
-
LC-MS Analysis:
-
Equilibrate the column.
-
Inject the sample.
-
Elute the ADC species into the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range.
-
The raw mass spectra are deconvoluted to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
Formula: Average DAR = Σ (Relative Abundance of Species * Number of Drugs per Species) / 100
UV/Vis Spectroscopy
UV/Vis spectroscopy is the simplest and most convenient method for determining the average DAR. It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.
By measuring the absorbance of the ADC solution at two different wavelengths (typically at the absorbance maximum of the protein, ~280 nm, and the drug), and knowing the molar extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of both the antibody and the conjugated drug can be calculated. The ratio of these concentrations gives the average DAR.
Caption: Workflow for DAR determination using UV/Vis Spectroscopy.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
ADC sample
-
Buffer
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the small molecule drug (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280).
-
Sample Measurement:
-
Prepare a solution of the ADC in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λ_max).
-
The concentrations of the antibody and the drug are calculated by solving the following simultaneous equations based on the Beer-Lambert law (A = εcl, where l is the path length, typically 1 cm):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λ_max = (ε_Ab,λ_max * C_Ab) + (ε_Drug,λ_max * C_Drug)
From these equations, the molar concentrations of the antibody (C_Ab) and the drug (C_Drug) can be determined.
Formula: Average DAR = C_Drug / C_Ab
Comparison of DAR Determination Methods
| Method | Principle | Advantages | Limitations | Typical Throughput |
| HIC | Separation based on hydrophobicity | Provides information on drug load distribution; non-denaturing conditions. | Not directly compatible with MS due to high salt concentrations; resolution can be challenging. | Medium |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions | High resolution for reduced light and heavy chains; good for purity assessment. | Denaturing conditions can alter the ADC; not suitable for intact ADC analysis of cysteine-linked ADCs. | Medium |
| LC-MS | Separation followed by mass determination | High accuracy and specificity; provides molecular weight information; can analyze intact and reduced ADCs. | More complex instrumentation and data analysis; potential for variations in ionization efficiency. | Low to Medium |
| UV/Vis Spectroscopy | Absorbance measurement based on Beer-Lambert Law | Simple, rapid, and convenient. | Only provides average DAR, no distribution information; requires distinct absorbance maxima for antibody and drug. | High |
Conclusion
The choice of method for determining the DAR of an ADC with an MC(C5)-Val-Cit linker depends on the specific requirements of the analysis. UV/Vis spectroscopy is a rapid and simple method for determining the average DAR, making it suitable for initial screening. HIC provides valuable information on the distribution of different drug-loaded species under non-denaturing conditions. RP-HPLC offers high-resolution separation of reduced ADC fragments. LC-MS provides the most detailed and accurate information, including the precise mass of each species, and is considered a gold standard for characterization. For comprehensive characterization and quality control of ADCs, a combination of these orthogonal methods is often employed.
References
Application Notes: Utilizing MC(C5)-Val-Cit for the Development of Novel Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC(C5)-Val-Cit linker is a critical tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This linker system is comprised of three key components: a Maleimidocaproyl (MC) group, a five-carbon (C5) spacer, and a dipeptide sequence of Valine-Citrulline (Val-Cit). Its design facilitates the stable attachment of a cytotoxic payload to a monoclonal antibody (mAb) and ensures the specific release of the payload within the target cancer cell.
The maleimide group provides a highly selective reactive handle for covalent linkage to thiol groups, which are typically generated by reducing the interchain disulfide bonds of an antibody. The Val-Cit dipeptide serves as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][3][] This enzymatic cleavage mechanism ensures that the cytotoxic payload is released intracellularly, minimizing systemic toxicity and enhancing the therapeutic window of the resulting bioconjugate.[5]
Key Features & Applications
-
Thiol-Reactive Conjugation: The maleimide group selectively reacts with free sulfhydryl (thiol) groups to form stable thioether bonds.
-
Enzymatic Cleavability: The Val-Cit linker is designed for specific cleavage by the lysosomal enzyme Cathepsin B, ensuring targeted payload release inside the cell.
-
Enhanced Stability: The linker is generally stable in systemic circulation, preventing premature drug release that could lead to off-target toxicity.
-
Primary Applications:
-
Antibody-Drug Conjugates (ADCs): The most common application, used to link potent cytotoxic agents to tumor-targeting antibodies.
-
Drug Delivery Systems: Building cathepsin B-sensitive delivery platforms.
-
Diagnostic Probes: Creating cleavable probes for imaging and diagnostic purposes.
-
Chemical and Physical Properties
The properties of the this compound linker are summarized below. Purity and molecular weight are critical parameters for ensuring reproducibility in conjugation reactions.
| Property | Value | References |
| Full Chemical Name | (5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoyl)-L-valyl-L-citrulline | |
| Molecular Formula | C20H32N6O6 | |
| Molecular Weight | ~452.50 g/mol | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, protected from light and moisture | |
| Reactive Group | Maleimide (reacts with -SH) | |
| Cleavage Site | Valine-Citrulline peptide bond (cleaved by Cathepsin B) |
Mechanism of Action for an this compound Based ADC
The therapeutic action of an ADC developed with this linker follows a multi-step intracellular pathway. This process ensures that the potent cytotoxic payload is delivered specifically to the target cells, leveraging the specificity of the antibody.
Caption: Intracellular pathway of an ADC utilizing a cleavable Val-Cit linker.
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis and characterization of an ADC using an this compound-Payload conjugate. Note: These are model protocols and should be optimized for the specific antibody and payload being used.
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This procedure generates free thiol groups on the antibody, which are required for conjugation with the maleimide group of the linker. The goal is to reduce interchain disulfides while keeping intrachain bonds intact.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
PBS buffer (pH 7.4)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in PBS.
-
Add TCEP solution to the antibody solution. A typical molar ratio is 5-10 moles of TCEP for every 1 mole of antibody.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute with PBS (pH 7.4).
-
Collect the protein fractions containing the reduced antibody. The concentration can be determined by measuring absorbance at 280 nm. The reduced antibody should be used immediately in the next step.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol describes the covalent attachment of the maleimide-containing linker-payload construct to the newly generated thiol groups on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-Payload construct, dissolved in an organic solvent like DMSO
-
PBS buffer (pH 7.4)
-
Cysteine solution (10 mM in water)
Procedure:
-
Dissolve the this compound-Payload construct in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Add the linker-payload stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload over the antibody is recommended to drive the reaction. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle agitation.
-
To quench the reaction and cap any unreacted maleimide groups, add cysteine solution to a final concentration of 1 mM (or a 2-fold molar excess over the initial linker-payload). Incubate for an additional 20 minutes.
Protocol 3: Purification and Characterization of the ADC
Purification is essential to remove unreacted linker-payload molecules, aggregates, and quenching agents. Characterization is performed to determine the final concentration and the Drug-to-Antibody Ratio (DAR).
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system: Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography
-
Characterization instruments: UV-Vis Spectrophotometer, Mass Spectrometer (for ESI-MS or MALDI-TOF)
Purification Procedure (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200) with PBS (pH 7.4).
-
Load the crude ADC solution onto the column.
-
Elute with PBS and collect the fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.
Characterization: Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for protein) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine the mass of the intact ADC.
-
The number of conjugated drug-linker moieties can be determined from the mass shift compared to the unconjugated antibody, providing a precise DAR value and distribution.
-
General ADC Synthesis Workflow
The entire process from antibody to purified ADC involves a sequence of reduction, conjugation, and purification steps, each critical for producing a homogenous and effective therapeutic.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Expected Results & Data Interpretation
Successful conjugation should yield an ADC with a desired Drug-to-Antibody Ratio (DAR). For cysteine-based conjugation, the theoretical maximum DAR is 8. However, a lower DAR of 2 to 4 is often targeted to avoid issues with aggregation and poor pharmacokinetics caused by hydrophobicity.
Representative In Vitro Cytotoxicity Data: The efficacy of the resulting ADC is typically evaluated in cell-based cytotoxicity assays against antigen-positive and antigen-negative cell lines.
| Compound | Target Cell Line (Antigen +) IC50 | Control Cell Line (Antigen -) IC50 |
| ADC (e.g., Trastuzumab-MC-Val-Cit-MMAE) | 1 - 10 nM | > 1000 nM |
| Free Payload (e.g., MMAE) | 0.1 - 1 nM | 0.1 - 1 nM |
| Unconjugated Antibody | No cytotoxic effect | No cytotoxic effect |
Note: IC50 values are representative and will vary significantly based on the antibody, payload, DAR, and cell line used. The data should demonstrate potent and specific killing of the target cells by the ADC, whereas the free payload is non-specifically toxic and the antibody alone is inert.
Structural Representation of a Final ADC
The final bioconjugate is a complex macromolecule where the linker serves as the crucial connection between the targeting and therapeutic moieties.
Caption: Logical relationship of components in a typical ADC.
References
Application Notes and Protocols: Step-by-Step Synthesis of the MC(C5)-Val-Cit Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the Maleimidocaproyl-(L-valine)-(L-citrulline) (MC(C5)-Val-Cit) dipeptide linker, a critical component in the development of antibody-drug conjugates (ADCs). The Val-Cit motif is designed for specific cleavage by the lysosomal enzyme Cathepsin B, ensuring targeted release of cytotoxic payloads within cancer cells.[1][2][3]
Overview of the Synthesis Strategy
The synthesis of the this compound linker is a multi-step process that involves the sequential coupling of its constituent parts: the maleimide-containing caproic acid (MC), L-valine (Val), and L-citrulline (Cit). An improved synthetic methodology has been developed to ensure high yield and diastereoselectivity, avoiding the common issue of epimerization at the citrulline stereocenter.[4][5] This protocol is adapted from established methods for similar valine-citrulline linkers used in FDA-approved ADCs like ADCETRIS®.
The general workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the key intermediates and the final product based on optimized synthesis protocols for similar linkers.
| Step No. | Intermediate/Product | Starting Material | Reagents | Expected Yield (%) | Purity (%) |
| 1 | Fmoc-L-Citrulline | L-Citrulline | Fmoc-OSu, NaHCO₃ | 90-95 | >98 |
| 2 | Fmoc-Val-Cit | Fmoc-L-Citrulline, Fmoc-Val-OSu | Piperidine, DMF | 85-90 | >98 |
| 3 | H₂N-Val-Cit | Fmoc-Val-Cit | Piperidine, DMF | 95-99 (crude) | - |
| 4 | This compound | H₂N-Val-Cit, MC(C5)-OSu | DIPEA, DMF | 80-85 | >98 |
| Overall | This compound | L-Citrulline | - | ~50-60 | >98 |
Detailed Experimental Protocols
Step 1: Synthesis of Fmoc-L-Citrulline
-
Dissolve L-Citrulline (1.1 equivalents) and sodium bicarbonate (NaHCO₃, 1.1 equivalents) in a mixture of tetrahydrofuran (THF) and water.
-
To this solution, add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu, 1.0 equivalent) in THF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-L-Citrulline as a white solid.
Step 2: Synthesis of Fmoc-Val-Cit
-
Dissolve Fmoc-L-Citrulline (1.0 equivalent) in dimethylformamide (DMF).
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours to remove the Fmoc protecting group.
-
Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine.
-
Dissolve the resulting residue (H₂N-Cit) in fresh DMF.
-
To this solution, add Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu, 1.0 equivalent).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, precipitate the product by adding the reaction mixture to water.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain Fmoc-Val-Cit.
Step 3: Fmoc Deprotection to Yield H₂N-Val-Cit
-
Dissolve Fmoc-Val-Cit (1.0 equivalent) in DMF.
-
Add piperidine (2.0 equivalents) and stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the disappearance of the starting material.
-
Concentrate the solution under high vacuum to obtain a crude solid of H₂N-Val-Cit, which can be used in the next step without further purification.
Step 4: Coupling with Maleimidocaproic Acid to Yield this compound
-
Dissolve the crude H₂N-Val-Cit from the previous step in anhydrous DMF.
-
Add N,N'-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
To this solution, add 6-maleimidocaproic acid N-hydroxysuccinimide ester (MC(C5)-OSu, 1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction completion by analytical RP-HPLC.
-
Purify the final product by reverse-phase preparative HPLC to obtain this compound as a white solid after lyophilization.
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is a key component of ADCs, facilitating the targeted delivery and release of cytotoxic payloads. The maleimide group allows for stable conjugation to thiol groups on the antibody. The Val-Cit dipeptide is specifically cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells. This targeted cleavage ensures that the potent drug is released primarily inside the target cells, minimizing systemic toxicity.
Caption: Mechanism of action of an ADC with a cleavable this compound linker.
References
- 1. MC (C5)-Val-Cit, ADC linker | BroadPharm [broadpharm.com]
- 2. MC (C5)-Val-Cit - CD Bioparticles [cd-bioparticles.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of MC-Val-Cit Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells.[1][2] The structure of these molecules is complex, typically involving three key components: the antibody, a chemical linker, and the cytotoxic drug.[2][3] The maleimidocaproyl (MC) group is a commonly used linker component that attaches to the antibody, while the valine-citrulline (Val-Cit) dipeptide provides a cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4] This design ensures that the cytotoxic payload is released preferentially inside the target cell, minimizing systemic toxicity.
Due to their inherent heterogeneity—arising from variations in the number of conjugated drugs and the specific conjugation sites—comprehensive analytical characterization is critical to ensure the safety, efficacy, and consistency of MC-Val-Cit ADCs. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these complex biomolecules.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Application Note
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences both potency and potential toxicity. Hydrophobic Interaction Chromatography (HIC) is a robust and widely used method for determining the average DAR and the distribution of different drug-loaded species. The principle of HIC relies on the separation of molecules based on their surface hydrophobicity. Since the cytotoxic payloads are typically hydrophobic, ADC species with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column. HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.
Experimental Protocol: DAR Analysis by HIC
Objective: To separate and quantify ADC species with different drug loads (e.g., DAR 0, 2, 4, 6, 8 for a cysteine-linked ADC) and calculate the average DAR.
Materials:
-
ADC Sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with UV detector (Agilent 1290 Infinity II Bio LC System is suitable due to its iron-free flow path for high-salt conditions)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Data Analysis Software (e.g., Agilent OpenLab CDS)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Chromatographic Separation: Apply a linear gradient to separate the ADC species.
-
Gradient: 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor the eluate at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species from its peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (DAR of species * % Peak Area of species) / 100
-
Data Presentation
Table 1: Example HIC Data for an MC-Val-Cit ADC
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 (Unconjugated) | 12.5 | 10.2 |
| DAR 2 | 16.8 | 35.5 |
| DAR 4 | 20.1 | 40.3 |
| DAR 6 | 22.5 | 12.1 |
| DAR 8 | 24.3 | 1.9 |
| Average DAR | 3.5 |
Visualization: HIC Workflow for DAR Determination
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Analysis of Size Variants by Size Exclusion Chromatography (SEC)
Application Note
Aggregation is a common degradation pathway for therapeutic proteins, including ADCs, and is considered a critical quality attribute that must be monitored. The presence of aggregates can impact product efficacy and potentially lead to immunogenicity. ADCs can be more prone to aggregation than their parent antibodies due to the increased hydrophobicity imparted by the drug-linker. Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments). The technique separates molecules based on their hydrodynamic size under non-denaturing conditions.
Experimental Protocol: SEC for Aggregate and Fragment Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment species in an ADC sample.
Materials:
-
ADC Sample
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
UHPLC system with UV or fluorescence detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8
-
Data Analysis Software
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL using the SEC mobile phase.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared ADC sample.
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase for approximately 15-20 minutes. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the aggregate, monomer, and fragment species.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation
Table 2: Typical SEC Data for an MC-Val-Cit ADC
| Species | Elution Time (min) | Relative Peak Area (%) | Specification |
| Aggregate | 6.5 | 1.2 | ≤ 2.0% |
| Monomer | 8.1 | 98.5 | ≥ 97.0% |
| Fragment | 9.7 | 0.3 | ≤ 1.0% |
Visualization: SEC Workflow for Size Variant Analysis
Caption: Workflow for analyzing ADC size variants (aggregates, fragments) by SEC.
Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
Intact mass analysis using LC-MS provides a comprehensive profile of the ADC, confirming its identity, heterogeneity, and DAR. This technique is orthogonal to HIC and offers a more direct measurement of mass. For cysteine-linked ADCs, analysis under native conditions (native MS) is often preferred to preserve the non-covalent interactions that hold the antibody chains together. The ADC sample is typically desalted online before being introduced into the mass spectrometer. The resulting mass spectrum shows a distribution of species corresponding to different drug loads, and this data can be deconvoluted to determine the mass of each species and calculate the average DAR.
Experimental Protocol: Intact Mass LC-MS Analysis
Objective: To determine the mass of the intact ADC and its drug-loaded variants, confirming the DAR distribution.
Materials:
-
ADC Sample
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Reversed-phase column (e.g., Agilent Poroshell 300SB-C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
PNGase F (for optional deglycosylation to simplify spectra)
-
Deconvolution software (e.g., Agilent MassHunter BioConfirm)
Procedure:
-
Sample Preparation (Optional Deglycosylation): To simplify the mass spectrum, incubate the ADC (1 mg/mL) with PNGase F according to the manufacturer's protocol to remove N-linked glycans.
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Apply a gradient to elute the ADC, for example, 5% to 95% Mobile Phase B over 10 minutes.
-
Column Temperature: 75°C
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode over a mass range of m/z 900–4000.
-
Use electrospray ionization (ESI) with optimized source parameters.
-
-
Data Analysis:
-
Combine the spectra across the main protein peak.
-
Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum.
-
Identify the mass peaks for each DAR species and calculate the average DAR based on peak intensities.
-
Data Presentation
Table 3: Example Deconvoluted Mass Data for a Deglycosylated ADC
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR 0 | 145,150.8 | 145,151.0 | 10.5 |
| DAR 2 | 147,455.1 | 147,455.5 | 35.1 |
| DAR 4 | 149,759.9 | 149,760.0 | 40.8 |
| DAR 6 | 152,064.2 | 152,064.5 | 11.9 |
| DAR 8 | 154,368.8 | 154,369.0 | 1.7 |
| Average DAR | 3.5 |
Visualization: Logical Flow of ADC Characterization
References
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of ADCs with Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[][5] Valine-citrulline (Val-Cit) linkers are a widely used class of enzymatically cleavable linkers designed for selective release of the cytotoxic payload within the tumor microenvironment.
The Val-Cit dipeptide is specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the potent cytotoxic drug is released preferentially inside cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity. The stability of the Val-Cit linker in systemic circulation is crucial to prevent premature drug release and associated off-target toxicities.
These application notes provide a comprehensive guide to the in vivo experimental design for testing the efficacy of ADCs featuring Val-Cit linkers. Detailed protocols for key experiments are provided to assist researchers in obtaining robust and reproducible data for the preclinical evaluation of these promising cancer therapeutics.
Preclinical In Vivo Models
The selection of an appropriate in vivo model is critical for the successful evaluation of ADC efficacy. The most commonly used models are xenograft models, where human cancer cells are implanted into immunocompromised mice.
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously, intravenously, or orthotopically injecting cultured human cancer cell lines into immunocompromised mice. CDX models are widely used due to their relative ease of establishment and reproducibility.
-
Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered more clinically relevant as they better maintain the heterogeneity and genetic characteristics of the original tumor.
Considerations for Model Selection:
-
Target Antigen Expression: The chosen cell line or patient tumor tissue should have well-characterized and stable expression of the target antigen for the ADC's monoclonal antibody.
-
Cathepsin B Expression: Since the Val-Cit linker is cleaved by cathepsin B, it is important to select a model with documented expression of this enzyme in the tumor tissue.
-
Tumor Growth Characteristics: The tumor model should exhibit consistent and measurable growth kinetics to allow for accurate assessment of treatment efficacy.
-
Route of Administration: The route of tumor cell implantation (subcutaneous, orthotopic, or systemic) should be chosen to best mimic the human disease and allow for relevant efficacy endpoints. Subcutaneous models are often used for initial preclinical testing.
Experimental Design
A well-designed in vivo study is essential for generating meaningful and interpretable data on ADC efficacy. Key components of the experimental design are outlined below.
Study Groups:
A typical in vivo efficacy study should include the following groups:
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To assess baseline tumor growth. |
| 2 | Non-targeting ADC | To control for non-specific effects of the ADC platform. |
| 3 | Unconjugated Antibody | To evaluate the anti-tumor activity of the antibody alone. |
| 4 | Free Payload | To assess the toxicity and efficacy of the unconjugated cytotoxic drug. |
| 5 | Test ADC (Low Dose) | To determine the dose-response relationship. |
| 6 | Test ADC (Mid Dose) | To determine the dose-response relationship. |
| 7 | Test ADC (High Dose) | To determine the maximum tolerated dose and optimal efficacious dose. |
Dosing and Administration:
-
Dose Selection: A dose-response study is recommended to identify the maximum tolerated dose (MTD) and the optimal efficacious dose.
-
Administration Route: ADCs are typically administered intravenously (IV) to ensure systemic circulation and target engagement.
-
Dosing Schedule: The frequency of administration (e.g., single dose vs. repeat dosing) should be optimized based on the pharmacokinetic profile of the ADC.
Endpoints:
-
Primary Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, measured by tumor volume. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Secondary Efficacy Endpoints: These may include tumor weight at the end of the study, survival analysis, and assessment of tumor cell apoptosis.
-
Toxicity Endpoints: Animal body weight should be monitored regularly as an indicator of systemic toxicity. Clinical observations for signs of distress or adverse effects are also crucial.
Detailed Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture the selected human cancer cell line under standard conditions recommended by the supplier.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
-
Cell Suspension Preparation: Resuspend the cells in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 5 x 10⁶ to 1 x 10⁷ cells/mL).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into the different treatment groups.
Protocol 2: ADC Administration and Monitoring
-
ADC Preparation: Reconstitute the lyophilized ADC in the appropriate sterile vehicle according to the manufacturer's instructions. Prepare the required dilutions for each dose group.
-
Administration: Administer the ADC or control substance to the mice via intravenous (tail vein) injection.
-
Tumor Measurement: Measure tumor volume using calipers 2-3 times per week throughout the study.
-
Body Weight Measurement: Record the body weight of each animal at the same frequency as tumor measurements.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Study Termination: The study can be terminated based on predefined criteria, such as when tumors in the control group reach a certain size, a specific time point is reached, or signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis and Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | N/A | N/A | ||
| Non-targeting ADC | 10 | ||||
| Unconjugated Antibody | 10 | ||||
| Test ADC (Low Dose) | 10 | ||||
| Test ADC (Mid Dose) | 10 | ||||
| Test ADC (High Dose) | 10 |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day Z) | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | 10 | |||
| Non-targeting ADC | 10 | |||
| Unconjugated Antibody | 10 | |||
| Test ADC (Low Dose) | 10 | |||
| Test ADC (Mid Dose) | 10 | |||
| Test ADC (High Dose) | 10 |
Maximum Mean Body Weight Loss (%) = [(Initial Mean Body Weight - Nadir Mean Body Weight) / Initial Mean Body Weight] x 100
Visualizations
Caption: Mechanism of action for an ADC with a Val-Cit linker.
Caption: General workflow for an in vivo ADC efficacy study.
Caption: Key factors influencing in vivo ADC efficacy.
References
- 1. fda.gov [fda.gov]
- 2. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC(C5)-Val-Cit Linker for Diagnostic Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC(C5)-Val-Cit linker is a well-established dipeptide linker system renowned for its high stability in circulation and specific cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] While extensively utilized in the field of antibody-drug conjugates (ADCs) for targeted cancer therapy, the unique properties of the this compound linker also make it an exceptional candidate for the development of activatable diagnostic probes.[3] These probes remain in a quenched or "off" state until they encounter Cathepsin B, at which point the linker is cleaved, releasing a signaling molecule and enabling the detection and imaging of cancerous tissues.[4]
This document provides detailed application notes and experimental protocols for the utilization of the this compound linker in the design and validation of novel diagnostic probes for research and development purposes.
Mechanism of Action
The diagnostic application of the this compound linker hinges on a two-stage activation process initiated by the enzymatic activity of Cathepsin B.[2]
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Targeting and Internalization: A diagnostic probe incorporating the this compound linker can be conjugated to a targeting moiety, such as an antibody or a small molecule, that directs it to the cells or tissues of interest. Upon binding to its target, the probe is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.
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Enzymatic Cleavage and Signal Activation: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the self-immolative p-aminobenzyl carbamate (PABC) spacer of the linker. This cleavage event triggers a cascade of spontaneous electronic rearrangements within the PABC spacer, leading to the release of the attached diagnostic reporter (e.g., a fluorophore or an imaging agent) in its active, signaling state.
Applications in Diagnostic Probe Development
The this compound linker can be incorporated into a variety of diagnostic probes for numerous applications in cancer research and diagnostics:
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Fluorescence Imaging: By attaching a quenched fluorophore to the linker, researchers can develop probes that become fluorescent only in the presence of Cathepsin B activity. These probes are valuable for in vitro and in vivo imaging of tumors, allowing for the visualization of cancer cells and the assessment of enzyme activity.
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Photoacoustic Imaging: Similar to fluorescent probes, photoacoustic probes can be designed to generate a signal upon cleavage by Cathepsin B. This imaging modality offers deeper tissue penetration than traditional fluorescence imaging.
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Positron Emission Tomography (PET) Imaging: For whole-body imaging and non-invasive tumor detection, the linker can be conjugated to a PET imaging agent. The accumulation of the radiotracer in tumor tissues following cleavage provides a quantitative measure of Cathepsin B activity.
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Enzyme Activity Assays: The this compound linker can be used to create sensitive and specific substrates for quantifying Cathepsin B activity in cell lysates and tissue homogenates. These assays are crucial for cancer diagnosis and for evaluating the efficacy of therapeutic interventions.
Quantitative Data on Val-Cit Based Diagnostic Probes
The following table summarizes representative quantitative data for diagnostic probes utilizing the Val-Cit linker. The specific values can vary depending on the probe design, the reporting molecule, and the experimental conditions.
| Probe Type | Target Analyte | Key Performance Metric | Observed Value | Reference |
| Fluorescent/Photoacoustic Probe (HCy-Cit-Val) | Cathepsin B | Fluorescence Signal Enhancement | 6.8-fold | |
| Photoacoustic Signal Enhancement | 5.8-fold | |||
| Michaelis-Menten Constant (Km) | 3.5-fold higher kcat/Km than control | |||
| Electrochemical Biosensor | Cathepsin B | Specificity Constant (kcat/KM) | (3.68 ± 0.50) × 10⁴ M⁻¹s⁻¹ | |
| Limit of Detection (LOD) | 0.32 nM | |||
| ADC Linker (Mc-Val-Cit-PABOH) | Plasma Stability | Half-life in mice | 6.0 days | |
| Half-life in monkeys | 9.6 days |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of diagnostic probes based on the this compound linker.
Protocol 1: Synthesis of a Fluorescent Diagnostic Probe
This protocol describes a general method for synthesizing a Cathepsin B-activatable fluorescent probe using the this compound linker and a fluorophore with a corresponding reactive group (e.g., an amine-reactive fluorophore).
Materials:
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This compound-PABC-PNP linker
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Amine-reactive fluorophore (e.g., a succinimidyl ester derivative)
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Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Reverse-phase high-performance liquid chromatography (RP-HPLC) system
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Mass spectrometer
Procedure:
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Dissolve the this compound-PABC-PNP linker in anhydrous DMF to a final concentration of 10 mg/mL.
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Add the amine-reactive fluorophore to the linker solution in a 1.2-fold molar excess.
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Add DIPEA to the reaction mixture to a final concentration of 2-3 equivalents relative to the linker.
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Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by thin-layer chromatography or LC-MS.
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Upon completion, quench the reaction by adding a small amount of water.
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Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
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Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
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Lyophilize the purified product to obtain the final fluorescent diagnostic probe as a powder.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the diagnostic probe to cleavage by purified Cathepsin B.
Materials:
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Synthesized diagnostic probe
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Recombinant human Cathepsin B
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Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
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96-well microplate (black, for fluorescent probes)
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Fluorescence plate reader or other appropriate detection system
Procedure:
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Prepare a stock solution of the diagnostic probe in an appropriate solvent (e.g., DMSO).
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Prepare serial dilutions of the diagnostic probe in the assay buffer in the 96-well plate.
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Prepare a solution of recombinant human Cathepsin B in the assay buffer.
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Initiate the reaction by adding the Cathepsin B solution to the wells containing the probe. Include a negative control with no enzyme.
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Incubate the plate at 37°C.
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Measure the signal (e.g., fluorescence intensity) at various time points (e.g., 0, 15, 30, 60, 120 minutes) using a plate reader.
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Plot the signal intensity versus time to determine the rate of cleavage.
Protocol 3: Cell-Based Imaging Assay
This protocol describes the use of a fluorescent diagnostic probe to image Cathepsin B activity in living cells.
Materials:
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Cancer cell line known to overexpress Cathepsin B (e.g., HT-1080)
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Control cell line with low Cathepsin B expression
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Cell culture medium and supplements
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Fluorescent diagnostic probe
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Fluorescence microscope or high-content imaging system
Procedure:
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Seed the cancer and control cells in a suitable imaging plate or dish and allow them to adhere overnight.
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Prepare a working solution of the fluorescent diagnostic probe in cell culture medium.
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Treat the cells with the probe at a predetermined concentration and incubate for a specific time (e.g., 1-4 hours) at 37°C.
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Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
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Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
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Quantify the fluorescence intensity in the cancer cells compared to the control cells to determine the specificity of the probe.
Visualizations
Signaling Pathway of Probe Activation
Caption: Mechanism of diagnostic probe activation by Cathepsin B.
Experimental Workflow for Probe Validation
Caption: General workflow for the validation of a new diagnostic probe.
Logical Relationship of Probe Components
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with maleimide linkers.
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation? A1: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3] This range ensures high selectivity for thiol groups (from cysteine residues) over amine groups (from lysine residues). At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.
Q2: Why is my conjugation efficiency low or non-existent? A2: Several factors can lead to low conjugation efficiency. The most common culprits include:
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Maleimide Hydrolysis: The maleimide ring is unstable in aqueous solutions, especially at neutral to alkaline pH, and can hydrolyze, rendering it inactive.
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Insufficient Free Thiols: Disulfide bonds in your protein must be reduced to generate free sulfhydryl (-SH) groups, which are the reactive species for maleimide conjugation.
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Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, making them unavailable for conjugation.
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Interfering Buffer Components: Buffers containing free thiols (like DTT) or primary amines (like Tris) can compete with the target reaction.
Q3: Which reducing agent is best for reducing disulfide bonds before conjugation? A3: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. Unlike dithiothreitol (DTT), TCEP is a thiol-free reducing agent and does not need to be removed before adding the maleimide reagent. If DTT is used, it is critical to remove it completely, typically via a desalting column, as it will compete with your target molecule for reaction with the maleimide.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions.
Problem 1: Low or No Conjugation Yield
Question: I've performed my conjugation reaction, but analysis shows very little or no desired product. What went wrong?
Answer: This is a common issue that can be systematically diagnosed by checking three main areas: the maleimide linker, the thiol-containing molecule (protein/peptide), and the reaction conditions.
The maleimide group is susceptible to hydrolysis, which opens the ring and makes it unable to react with thiols.
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Solution: Use Fresh Reagents. Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.
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Solution: Control Storage. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity.
Maleimides react specifically with free thiols. If the cysteine residues in your protein are tied up in disulfide bonds (-S-S-), the reaction cannot occur.
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Solution: Ensure Complete Reduction. Use an adequate molar excess of a reducing agent like TCEP. A 10-50 mM final concentration of TCEP is often sufficient. Incubate for 30-60 minutes at room temperature to ensure complete reduction.
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Solution: Prevent Re-oxidation. Free thiols can be oxidized by dissolved oxygen in the buffer. Use degassed buffers for all steps. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.
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Solution: Quantify Free Thiols. Before starting the conjugation, verify the presence of free thiols using Ellman's Assay . This will confirm that your reduction step was successful.
The efficiency of the maleimide-thiol reaction is highly dependent on the reaction environment.
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Solution: Optimize pH. Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Buffers like PBS or HEPES are excellent choices. Avoid buffers containing primary amines (e.g., Tris) or other thiols.
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Solution: Optimize Molar Ratio. A 10 to 20-fold molar excess of the maleimide reagent over the protein/peptide is a common starting point. However, this may need to be optimized. For small peptides, a 2:1 maleimide-to-thiol ratio can be optimal, while larger molecules may require a higher excess due to steric hindrance.
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Solution: Check Temperature and Time. Most conjugations proceed efficiently at room temperature for 1-2 hours or at 4°C overnight. Slower reactions at 4°C can be beneficial for sensitive proteins.
Problem 2: Product Instability and Heterogeneity
Question: My conjugation worked, but the final product seems unstable or I see multiple species during analysis. What is happening?
Answer: Product instability often points to side reactions or reversal of the initial conjugation.
The thioether bond formed can be reversible, especially in the presence of other thiols (like glutathione in serum), leading to payload exchange and off-target effects.
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Solution: Induce Hydrolysis Post-Conjugation. After the initial conjugation, the succinimide ring can be intentionally hydrolyzed by raising the pH (e.g., to pH 9) for a short period. The resulting ring-opened structure is much more stable and not susceptible to the retro-Michael reaction. Some next-generation maleimides are designed to hydrolyze rapidly under physiological conditions to enhance stability.
At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to a heterogeneous product mixture. If the conjugation involves a peptide with an unprotected N-terminal cysteine, a side reaction can lead to a thiazine rearrangement.
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Solution: Maintain Strict pH Control. Keep the reaction pH firmly within the 6.5-7.5 range to maintain selectivity for thiols.
Data Presentation
Table 1: Influence of pH on Maleimide Reaction Selectivity and Stability
| pH Value | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Slow | Negligible | Very Stable | Not recommended due to slow kinetics. |
| 6.5 - 7.5 | Fast and Selective | Very Slow | Moderate Stability | Optimal range for specific conjugation. |
| > 7.5 | Fast | Increases Significantly | Less Stable | Not recommended due to loss of selectivity and increased hydrolysis. |
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | Wide range (1.5 - 8.5) | > 7.0 |
| Odor | Odorless | Strong, pungent |
| Stability | More resistant to air oxidation | Prone to oxidation |
| Removal Required? | No | Yes , must be removed before adding maleimide |
| Interference | Does not interfere with maleimide reaction | Competes directly with target thiol |
Experimental Protocols
Protocol 1: Quantification of Free Sulfhydryl Groups (Ellman's Assay)
This protocol is used to determine the concentration of free thiols in a protein solution, confirming the success of a disulfide reduction step.
Materials:
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Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
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Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
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Protein sample (unknown concentration of thiols).
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Cysteine standards for calibration curve (optional but recommended).
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Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
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Prepare a blank by mixing your sample buffer (without protein) with the DTNB solution in the same ratio as your samples.
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Add a known volume of your protein sample to the Reaction Buffer.
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Add a small volume (e.g., 25 µL) of the Ellman's Reagent Solution to your diluted protein sample.
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Mix well and incubate at room temperature for 15 minutes.
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Zero the spectrophotometer with the blank.
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Measure the absorbance of the sample at 412 nm.
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Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
Protocol 2: General Maleimide-Thiol Conjugation
Materials:
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Reduced, thiol-containing protein/peptide in a degassed, amine-free, thiol-free buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).
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Maleimide-functionalized reagent.
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Anhydrous DMSO or DMF.
Procedure:
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Prepare Maleimide Stock: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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Initiate Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.
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Incubate: Gently mix the reaction. Incubate at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide dye.
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Quench Reaction (Optional): To stop the reaction and consume excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol to the mixture.
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Purification: Remove excess, unreacted maleimide reagent and quenching agent from the final conjugate using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Mandatory Visualization
Caption: The desired maleimide-thiol reaction versus the competing hydrolysis side reaction.
Caption: A step-by-step workflow for diagnosing low maleimide conjugation efficiency.
Caption: Logical relationships between key factors affecting maleimide conjugation success.
References
How to prevent premature cleavage of Val-Cit linkers in plasma.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of Val-Cit linkers in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Val-Cit linkers in antibody-drug conjugates (ADCs)?
The valine-citrulline (Val-Cit) linker is a dipeptide designed to be stable in systemic circulation and selectively cleaved by specific enzymes within target tumor cells.[1] The intended mechanism relies on the high concentration of lysosomal proteases, particularly Cathepsin B, within cancer cells.[][3] Upon internalization of the ADC, Cathepsin B recognizes and hydrolyzes the amide bond at the C-terminus of the citrulline residue, leading to the release of the cytotoxic payload.[1] This targeted release enhances the therapeutic efficacy against tumor cells while minimizing toxicity to healthy tissues.[]
Q2: What causes the premature cleavage of Val-Cit linkers in plasma?
Premature cleavage of Val-Cit linkers in plasma is primarily an enzymatic process. The two main enzymes responsible are:
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Carboxylesterase 1c (Ces1c): This enzyme is found in high concentrations in the plasma of rodents, particularly mice, and can hydrolyze the amide bond within the Val-Cit linker. This leads to off-target payload release and is a significant issue in preclinical mouse models.
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Human Neutrophil Elastase (NE): In human plasma, neutrophil elastase, a serine protease, can also cleave the Val-Cit linker. This can lead to premature payload release, potentially causing off-target toxicities like neutropenia.
Q3: Why is premature cleavage in mouse plasma a concern for preclinical studies?
Most initial safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the Val-Cit linker in mouse circulation leads to systemic release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window. This instability can result in inaccurate estimations of an ADC's efficacy and safety profile, potentially leading to the premature termination of promising drug candidates.
Q4: What are the main strategies to prevent premature cleavage of Val-Cit linkers?
Several strategies have been developed to enhance the stability of Val-Cit linkers in plasma:
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Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase resistance to Ces1c-mediated cleavage in mouse plasma without affecting its susceptibility to Cathepsin B.
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Exo-Linkers: This approach repositions the peptide-cleavable linker to an "exo" position on the p-aminobenzyl (PAB) group, which can mask the payload's hydrophobicity and protect the linker from enzymatic degradation.
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Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps for payload release, which can improve their stability in circulation.
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Alternative Peptide Sequences: Exploring different dipeptide sequences that are less susceptible to plasma proteases but still efficiently cleaved by lysosomal enzymes is an ongoing area of research. For instance, replacing valine with a cyclobutane-1,1-dicarboxamide (cBu) moiety has shown promise.
Troubleshooting Guides
Problem: High levels of premature payload release observed in mouse plasma stability assay.
This guide provides a systematic approach to troubleshooting and resolving Val-Cit linker instability in preclinical mouse models.
Step 1: Confirm the Source of Cleavage
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Hypothesis: The cleavage is likely mediated by carboxylesterase Ces1c.
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Action: Include a Ces1c inhibitor in your plasma stability assay. A significant reduction in payload release in the presence of the inhibitor confirms Ces1c as the primary cause.
Step 2: Evaluate and Modify the Linker Chemistry
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Recommendation: If using a standard Val-Cit linker, consider synthesizing and evaluating a modified linker.
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Primary Option: Synthesize a Glu-Val-Cit (EVCit) version of your linker. This modification has a high probability of increasing stability in mouse plasma.
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Alternative Options:
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Investigate "exo-linker" configurations.
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Consider tandem-cleavage linkers for enhanced stability.
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Step 3: Assess the Impact of the Spacer
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Consideration: The length and chemical nature of the spacer connecting the Val-Cit motif to the payload can influence its accessibility to plasma enzymes.
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Action: Evaluate if a shorter or more hydrophilic spacer can be used without compromising the payload's activity.
Step 4: Characterize the Hydrophobicity of the ADC
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Rationale: Highly hydrophobic ADCs are more prone to aggregation and rapid clearance, which can exacerbate instability issues.
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Action: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC. If it is highly hydrophobic, consider strategies to increase its hydrophilicity, such as using a more hydrophilic linker or payload.
Data Presentation: Comparison of Linker Stability in Plasma
The following table summarizes the stability of different Val-Cit-based linkers in mouse and human plasma.
| Linker Type | Modification | Stability in Mouse Plasma | Stability in Human Plasma | Key Findings |
| Val-Cit (VCit) | Standard dipeptide | Unstable, susceptible to Ces1c | Generally stable, but can be cleaved by neutrophil elastase | Prone to premature payload release in mouse models. |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid (P3 position) | Highly stable, resistant to Ces1c | Stable | The added hydrophilic residue significantly improves stability in mouse plasma. |
| Exo-Glu-Val-Cit | Repositioned EVCit linker | Enhanced stability | Enhanced stability | Offers improved hydrophilicity and resistance to both Ces1c and neutrophil elastase. |
| Tandem-Cleavage | Requires two enzymatic steps for release | Improved stability | Improved stability | Increased complexity can lead to greater stability in circulation. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines the steps to assess the stability of an ADC with a Val-Cit linker in plasma.
Materials:
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ADC construct
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Freshly collected, heparinized plasma (mouse or human)
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Phosphate-buffered saline (PBS), pH 7.4
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Incubator at 37°C
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Immunoaffinity capture beads (e.g., Protein A/G)
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LC-MS system for analysis
Procedure:
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Preparation: Dilute the ADC to a final concentration of 1 mg/mL in both plasma and PBS (as a control).
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Incubation: Incubate the samples at 37°C.
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Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
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Quenching: Immediately freeze the collected aliquots at -80°C to stop the enzymatic reaction.
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ADC Capture: Thaw the samples on ice. Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
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Analysis:
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Drug-to-Antibody Ratio (DAR) Analysis (LC-MS): Elute the captured ADC and analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
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Free Payload Analysis (LC-MS): Analyze the supernatant after ADC capture to quantify the amount of released payload.
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Data Analysis:
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Plot the percentage of intact ADC or the average DAR as a function of time.
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Calculate the half-life (t½) of the ADC in plasma.
Visualizations
References
Technical Support Center: Optimizing MC(C5)-Val-Cit Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of the MC(C5)-Val-Cit linker.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for conjugating this compound to a biomolecule?
A1: The this compound linker utilizes maleimide-thiol chemistry. The maleimide group on the linker reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on an antibody or other protein, to form a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions.[][2]
Q2: What is the function of the Val-Cit dipeptide in the linker?
A2: The valine-citrulline (Val-Cit) dipeptide is a crucial component of this cleavable linker system.[] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5] This enzymatic cleavage allows for the targeted release of the conjugated payload inside the target cells, minimizing systemic toxicity.
Q3: What are the recommended storage and handling conditions for the this compound linker?
A3: this compound is typically stored at -20°C in a desiccated environment to prevent degradation. Stock solutions are best prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and should also be stored at -20°C. It is advisable to prepare aqueous solutions of the linker immediately before use to minimize hydrolysis of the maleimide group.
Q4: How is the Drug-to-Antibody Ratio (DAR) determined after conjugation?
A4: The Drug-to-Antibody Ratio (DAR), a critical quality attribute of an Antibody-Drug Conjugate (ADC), can be determined by several methods. Common techniques include:
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UV-Vis Spectrophotometry: This method compares the absorbance of the ADC at two different wavelengths, one for the antibody (typically 280 nm) and one for the payload, to calculate the average DAR.
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Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis, allowing for the determination of the distribution of different drug-loaded species and the calculation of an average DAR.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation process in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
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Q: My conjugation reaction has a very low yield. What are the potential causes?
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A: Several factors can contribute to low conjugation efficiency. A primary reason is the insufficient availability of free thiol groups on the antibody. Cysteine residues may be forming disulfide bonds, which are unreactive with the maleimide group. Additionally, the maleimide linker itself may have degraded due to improper storage or handling, particularly exposure to moisture. Suboptimal reaction conditions, such as incorrect pH or an insufficient molar excess of the linker, can also significantly reduce the yield.
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Issue 2: Protein Aggregation During or After Conjugation
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Q: I am observing significant aggregation of my antibody after the conjugation reaction. What can I do to prevent this?
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A: Aggregation can be a major challenge, often caused by the increased hydrophobicity of the ADC after conjugation with the linker-payload. To mitigate this, consider optimizing the buffer conditions by adjusting the pH and ionic strength. Including excipients like arginine or polysorbates in the reaction mixture can also help to stabilize the protein. Lowering the reaction temperature may slow down the aggregation process. If aggregation persists, using a more hydrophilic variant of the linker, if available, could be a viable solution.
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Issue 3: Off-Target Reactions and Loss of Biological Activity
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Q: How can I ensure the conjugation is site-specific and doesn't affect the biological function of my antibody?
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A: To maintain the biological activity of your antibody, it is crucial to ensure that the conjugation reaction is site-specific and does not modify critical residues in the antigen-binding region. The maleimide-thiol reaction is highly selective for cysteine residues at a pH range of 6.5-7.5. At higher pH values, the maleimide group can react with primary amines, such as lysine residues, leading to off-target conjugation. Therefore, strict pH control is essential. If you are still observing a loss of activity, you may need to consider engineering specific cysteine residues at sites distant from the antigen-binding domains to ensure precise and non-disruptive conjugation.
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Quantitative Data Summary
The following tables provide a summary of the recommended reaction conditions for optimizing the this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes the reaction rate with thiols while minimizing the hydrolysis of the maleimide group and side reactions with amines. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize protein aggregation and degradation, while room temperature can lead to faster reaction times. |
| Molar Excess of Linker | 5 to 20-fold excess over antibody | A molar excess of the linker helps to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 1 to 4 hours | The reaction time should be optimized to achieve the desired level of conjugation without significant side reactions or aggregation. |
Table 2: Common Buffer Systems
| Buffer | Concentration | Notes |
| Phosphate Buffered Saline (PBS) | 1X | Ensure the pH is adjusted to the 6.5-7.5 range. |
| HEPES | 20-50 mM | A common non-amine-containing buffer suitable for maleimide chemistry. |
| Borate Buffer | 20-50 mM | Can be used, but pH should be carefully controlled to stay within the recommended range. |
Experimental Protocols
Protocol 1: Step-by-Step Antibody-Drug Conjugation with this compound
This protocol outlines a general procedure for the conjugation of a thiol-containing antibody with the this compound linker.
1. Antibody Preparation (Reduction of Disulfide Bonds): a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2). b. To generate free thiol groups, treat the antibody with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). c. Incubate the reaction at room temperature for 30-60 minutes. d. Crucially, remove the reducing agent before adding the maleimide linker. This can be achieved using a desalting column.
2. Preparation of this compound Linker Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
3. Conjugation Reaction: a. To the reduced and purified antibody solution, add the desired molar excess (e.g., 10-fold) of the this compound linker stock solution. b. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% to avoid protein denaturation. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
4. Quenching the Reaction: a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as N-acetylcysteine or cysteine to a final concentration of approximately 10 mM. b. Incubate for 15-20 minutes at room temperature.
5. Purification of the ADC: a. Purify the resulting ADC to remove unreacted linker, payload, and quenching reagent. b. Size-exclusion chromatography (SEC) is a common method for purifying ADCs. Other techniques like hydrophobic interaction chromatography (HIC) can also be used.
6. Characterization of the ADC: a. Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or absorbance at 280 nm). b. Determine the average DAR using one of the methods described in the FAQs (UV-Vis, HIC, or LC-MS). c. Assess the level of aggregation using size-exclusion chromatography (SEC). d. Confirm the integrity and purity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.
Visualizations
References
Strategies to reduce ADC aggregation when using hydrophobic linkers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), particularly when using hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation is a complex issue primarily driven by an increase in the conjugate's surface hydrophobicity. Key contributing factors include:
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Hydrophobic Payloads and Linkers: Conjugating poorly soluble, hydrophobic linker-payloads creates hydrophobic patches on the antibody's surface. To minimize their exposure to the aqueous environment, these patches can interact between ADC molecules, leading to self-association and aggregation.[1][2]
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High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1] Payloads like MMAE, for instance, are known to cause aggregation at a DAR greater than four.
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Conjugation Process Conditions: Solvents used to dissolve hydrophobic linker-payloads can sometimes disrupt the antibody's structure.[2] Additionally, unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can promote aggregation.[2]
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Environmental Stress: Exposure to thermal stress, agitation (e.g., during transportation), and even light can degrade the ADC and induce aggregation.
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Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process itself can also induce conformational changes, exposing previously buried hydrophobic regions of the antibody.
Q2: How can I detect and quantify ADC aggregation in my sample?
A2: A variety of analytical techniques can be employed to detect and quantify ADC aggregates. It is highly recommended to use orthogonal methods for a comprehensive assessment.
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Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their size (hydrodynamic volume). Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the determination of the absolute molar mass of the eluting species, providing more detailed characterization of monomers, dimers, and higher-order aggregates.
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Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is effective for monitoring changes in the ADC's hydrophobic profile and can be used to separate different DAR species, which often correlate with aggregation propensity.
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Dynamic Light Scattering (DLS): DLS is a rapid technique used to estimate the average size and size distribution of particles in a solution. It is useful for detecting the initial onset of aggregation and for monitoring stability over time.
Q3: What are the main strategies to mitigate ADC aggregation?
A3: Several strategies can be employed throughout the ADC development process:
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Optimize Linker and Payload Design:
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Incorporate Hydrophilic Moieties: Using hydrophilic linkers that contain elements like polyethylene glycol (PEG), sulfonate groups, or sugars (e.g., glucuronide) can significantly reduce aggregation.
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Select More Hydrophilic Payloads: When possible, utilizing less hydrophobic payloads can inherently reduce the aggregation propensity of the final ADC.
-
-
Control Conjugation Chemistry:
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Site-Specific Conjugation: This approach provides precise control over the DAR and the location of conjugation, resulting in a more homogeneous product with potentially improved stability and reduced aggregation.
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Immobilization Technology: Immobilizing antibodies on a solid support during conjugation (e.g., "Lock-Release" technology) physically separates the molecules, preventing intermolecular aggregation during the process.
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Optimize Formulation and Buffer Conditions:
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Use of Excipients: Including stabilizers like surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, histidine) in the formulation can help prevent aggregation by minimizing intermolecular interactions.
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Buffer Optimization: Maintaining optimal pH and ionic strength is crucial for ADC stability.
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Refine Purification Processes:
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Chromatographic Removal: Techniques like HIC and Tangential Flow Filtration (TFF) can be used to effectively remove aggregates from the final ADC product.
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Troubleshooting Guide
This guide addresses common problems encountered during ADC development related to aggregation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High aggregation (>5%) detected by SEC immediately after conjugation. | - High DAR with a hydrophobic payload.- Suboptimal conjugation buffer (pH, co-solvents).- Over-labeling of the antibody. | - Reduce the molar excess of the linker-payload during conjugation to target a lower DAR.- Screen different buffer conditions (e.g., pH 7.4 vs. 8.0) to find the optimal balance between reaction efficiency and stability.- Consider switching to a site-specific conjugation method for better control. |
| ADC appears soluble post-purification but aggregates during storage or after a freeze-thaw cycle. | - Formulation does not sufficiently stabilize the ADC.- Inherent instability of the ADC construct.- Exposure to environmental stress (temperature fluctuation). | - Perform a formulation screening study. Test various excipients like polysorbate 20/80, sucrose, trehalose, and arginine to identify a stabilizing formulation.- Evaluate the impact of incorporating a hydrophilic spacer (e.g., PEG) into the linker design.- Ensure controlled storage and handling conditions. Perform stress testing (thermal, agitation) to understand the ADC's stability limits. |
| Inconsistent aggregation levels between different batches. | - Poorly controlled conjugation process parameters.- Variability in raw materials (antibody, linker-payload).- Inconsistent purification process. | - Implement Design of Experiment (DoE) studies to understand how critical process parameters (e.g., temperature, reaction time, reagent concentration) affect aggregation.- Ensure strict quality control of all starting materials.- Standardize and validate the purification workflow, including column packing, buffer preparation, and gradient parameters. |
| Hydrophobic Interaction Chromatography (HIC) profile shows a significant shift to later retention times compared to the naked mAb. | - High overall hydrophobicity of the ADC, indicating a higher risk of aggregation. | - This is expected, but a very large shift is a warning sign. Use this data to compare different linker designs. A linker with a hydrophilic moiety (e.g., PEG, sulfonate) should result in an earlier elution time compared to a purely hydrophobic linker at the same DAR. |
Data Presentation
Table 1: Impact of Linker and Payload Hydrophilicity on ADC Aggregation.
This table summarizes data from studies comparing ADCs with different linkers and payloads, highlighting the significant reduction in aggregation achieved by increasing hydrophilicity.
| Antibody | Linker Type | Payload | DAR | Storage/Stress Condition | % Aggregation | Reference |
| Trastuzumab | Val-Cit-PABC (Hydrophobic) | MMAE | 8 | 40°C, 2 days | >95% | |
| Trastuzumab | Hydrophilic Linker | MMAU | 8 | 40°C, 2 days | ~2% | |
| Generic mAb | Dipeptide (e.g., Val-Cit) | - | - | Not Specified | Up to 80% | |
| Generic mAb | Glucuronide (Hydrophilic) | - | - | Not Specified | <5% |
Table 2: Comparison of Common Analytical Techniques for ADC Aggregate Analysis.
This table provides a qualitative comparison of the primary methods used to characterize ADC aggregation.
| Technique | Principle | Information Provided | Throughput | Limitations |
| SEC-MALS | Separation by size, followed by absolute molar mass determination. | Quantitative % of monomer, dimer, and higher-order aggregates; absolute molar mass of species. | Medium | Potential for non-specific interactions with the column; may not resolve all species. |
| HIC | Separation by surface hydrophobicity. | Relative hydrophobicity; DAR distribution profile; can indicate aggregation propensity. | Medium | Does not directly measure aggregates; separation is influenced by buffer conditions. |
| DLS | Measures fluctuations in scattered light to determine particle size distribution. | Average particle size (Z-average), polydispersity index (PDI); good for detecting early-stage aggregation. | High | Not a separation technique; less sensitive to small amounts of aggregates in the presence of monomer. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by SEC-MALS
Objective: To separate and quantify the monomer, dimer, and higher molecular weight species of an ADC sample and determine their absolute molar mass.
Methodology:
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System Preparation:
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Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and MALS/RI detectors with the mobile phase (typically the ADC's formulation buffer or phosphate-buffered saline, pH 6.8-7.4).
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Ensure a stable flow rate (e.g., 0.5 mL/min) and wait for flat baselines from all detectors.
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-
Sample Preparation:
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Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
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Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
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-
Data Acquisition:
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Inject a known volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.
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Collect the UV (280 nm), light scattering, and refractive index data as the sample elutes.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram corresponding to the high molecular weight species (aggregates) and the monomer.
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Calculate the percentage of aggregate by dividing the aggregate peak area by the total peak area.
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Use the MALS and RI detector data to calculate the absolute molar mass across each eluting peak to confirm the identity of monomers, dimers, etc.
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Protocol 2: Assessment of ADC Hydrophobicity by HIC
Objective: To assess the relative hydrophobicity of an ADC sample, which is often correlated with its propensity to aggregate.
Methodology:
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System Preparation:
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Equilibrate the HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
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Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
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-
Sample Preparation:
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Dilute the ADC sample to approximately 1 mg/mL in mobile phase A.
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-
Data Acquisition:
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Inject the sample onto the equilibrated column.
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Elute the bound ADC using a linear gradient from 100% mobile phase A to 100% mobile phase B over a specified time (e.g., 30 minutes).
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-
Data Analysis:
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Monitor the elution profile at 280 nm.
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The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This method is excellent for comparing different ADC constructs (e.g., with and without a PEG linker) or for characterizing DAR species.
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Visualizations
Caption: Key drivers and mitigation strategies for ADC aggregation.
Caption: Workflow for comprehensive ADC aggregation analysis.
References
Technical Support Center: Overcoming Challenges in the Purification of MC(C5)-Val-Cit ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of antibody-drug conjugates (ADCs) utilizing the MC(C5)-Val-Cit linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs with a this compound linker and a hydrophobic payload?
A1: The primary challenges stem from the increased hydrophobicity of the ADC compared to the naked monoclonal antibody (mAb). This often leads to:
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Aggregation: The hydrophobic nature of the drug-linker promotes self-association of ADC molecules, forming soluble and insoluble aggregates that can impact efficacy and immunogenicity.[1][2][3][4]
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Low Recovery: Non-specific binding of the hydrophobic ADC to chromatography resins or filtration membranes can result in significant product loss.[5]
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Heterogeneity: The conjugation process typically yields a mixture of ADC species with varying drug-to-antibody ratios (DAR), which can be difficult to separate.
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Process-Related Impurities: Removal of unconjugated drug-linker, residual solvents, and other reagents from the conjugation reaction is critical for the safety of the final product.
Q2: Which purification techniques are most effective for this compound ADCs?
A2: A multi-step purification strategy is generally required. The most common and effective techniques include:
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Hydrophobic Interaction Chromatography (HIC): This is the workhorse for separating ADC species based on their hydrophobicity, making it ideal for resolving different DAR species.
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Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and for buffer exchange.
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Tangential Flow Filtration (TFF): TFF is effective for buffer exchange, removal of unconjugated linker-payload, and eliminating residual organic solvents.
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Ion-Exchange Chromatography (IEX): Cation exchange chromatography (CEX) can be used to separate charge variants of the ADC.
Q3: What is the role of the this compound linker in the context of purification?
A3: The this compound linker itself contributes to the overall hydrophobicity of the ADC. The valine-citrulline dipeptide is designed for specific cleavage by intracellular enzymes like cathepsin B. While its primary role is in the mechanism of action, its chemical properties, along with the maleimide caproyl (MC) spacer, influence the purification strategy, particularly the conditions required for HIC.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound ADCs.
Issue 1: High Levels of Aggregation
High molecular weight aggregates are a critical quality attribute to control as they can impact both the safety and efficacy of the ADC.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Average DAR | ADCs with a high drug load are more prone to aggregation due to increased hydrophobicity. Consider optimizing the conjugation reaction to target a lower average DAR. |
| Exposure to Organic Solvents | Residual organic solvents (e.g., DMSO) from the conjugation step can promote aggregation. Ensure efficient removal of solvents using TFF before subsequent chromatography steps. |
| Unfavorable Buffer Conditions | Suboptimal pH or salt concentration can lead to protein instability and aggregation. Screen different buffer compositions and pH values to find conditions that minimize aggregation. |
| High Protein Concentration | Processing ADCs at very high concentrations can increase the likelihood of aggregation. Consider diluting the sample before purification, if feasible. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the ADC into single-use volumes to minimize freeze-thaw events. |
Troubleshooting Workflow for ADC Aggregation
Caption: A decision tree for troubleshooting ADC aggregation.
Issue 2: Poor Resolution of DAR Species in HIC
Achieving baseline separation of different DAR species is often challenging but crucial for producing a homogenous product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate HIC Stationary Phase | Different HIC resins (e.g., Butyl, Phenyl, Ether) have varying levels of hydrophobicity. Test columns with different ligands to find the one that provides the best selectivity for your ADC. |
| Suboptimal Salt Type or Concentration | The type of kosmotropic salt (e.g., ammonium sulfate, sodium chloride) and its concentration in the mobile phase are critical for HIC separation. Screen different salts and optimize the salt gradient. A shallower gradient often improves resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can influence hydrophobic interactions. Perform a pH screening study to find the optimal pH for separation. |
| Steep Elution Gradient | A rapid decrease in salt concentration may not provide sufficient resolution. Employ a shallower, more gradual elution gradient. |
General ADC Purification Workflow
Caption: A typical multi-step workflow for ADC purification.
Issue 3: Low Product Recovery
Low recovery of the target ADC species can occur at various stages of the purification process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding to Chromatography Media | The hydrophobicity of the ADC can cause it to bind non-specifically to chromatography columns or TFF membranes. Add organic modifiers (e.g., isopropanol, acetonitrile) to mobile phases in HIC or SEC to reduce hydrophobic interactions. For TFF, ensure membrane material is compatible and consider optimizing buffer conditions. |
| Precipitation on Column | High concentrations of the ADC combined with high salt concentrations in HIC can lead to precipitation. Reduce the protein load on the column or lower the initial salt concentration. |
| Inadequate Column/Membrane Capacity | Overloading a chromatography column or TFF system can lead to product loss in the flow-through or permeate. Ensure that the amount of ADC loaded is within the dynamic binding capacity of the selected media. |
| Overly Aggressive Elution or Wash Steps | Harsh elution conditions can lead to the loss of the target ADC. Optimize wash and elution steps to ensure selective removal of impurities without eluting the desired product. |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
Objective: To separate ADC species with different drug-to-antibody ratios.
Materials:
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HIC Column (e.g., Phenyl, Butyl, or Ether-based)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
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Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
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ADC Sample in a compatible buffer
Methodology:
-
Sample Preparation: Adjust the ADC sample to a final ammonium sulfate concentration of approximately 1 M by adding a high-salt buffer. Filter the sample through a 0.22 µm filter.
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Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
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Sample Loading: Load the prepared ADC sample onto the column at a recommended flow rate.
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Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
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Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more hydrophobic and will elute later (at lower salt concentrations).
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Column Cleaning and Storage: Regenerate the column with Mobile Phase B, followed by a sanitization step (e.g., 0.5 M NaOH) and storage in an appropriate buffer (e.g., 20% ethanol).
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
Objective: To remove high molecular weight aggregates from the purified ADC pool.
Materials:
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SEC Column (with appropriate molecular weight range)
-
Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
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Purified ADC sample (from HIC)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Concentrate the ADC pool from the HIC step if necessary. Filter the sample through a 0.22 µm filter.
-
Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
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Column Cleaning and Storage: Wash the column with several CVs of mobile phase and store according to the manufacturer's recommendations.
Quantitative Data Summary
Table 1: Typical HIC Operating Parameters
| Parameter | Typical Range | Considerations |
| Stationary Phase | Phenyl, Butyl, Ether | Phenyl is a common starting point. Butyl is more hydrophobic. |
| Mobile Phase Salt | Ammonium Sulfate, Sodium Chloride | Ammonium sulfate is more kosmotropic and often provides better resolution. |
| Initial Salt Concentration | 1.0 - 2.0 M | Higher concentrations increase binding but also risk of precipitation. |
| Elution Salt Concentration | 0 M | Elution is achieved by decreasing the salt concentration. |
| pH | 6.0 - 7.5 | Should be a pH where the ADC is stable. |
| Flow Rate | 100 - 300 cm/hr | Dependent on resin and column dimensions. |
Table 2: Typical SEC Operating Parameters
| Parameter | Typical Value/Range | Considerations |
| Stationary Phase | Silica or Polymer-based | Pore size should be appropriate for separating mAb monomers from dimers and higher-order aggregates. |
| Mobile Phase | Formulation Buffer | Should maintain the stability of the ADC. |
| pH | 5.5 - 7.0 | Dependent on the isoelectric point and stability of the ADC. |
| Flow Rate | Dependent on column dimensions and media | Lower flow rates can improve resolution. |
| Loading Volume | 1 - 5% of Column Volume | Overloading can lead to poor separation. |
References
Technical Support Center: Enhancing Maleimide-Thiol Stability in ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of maleimide-thiol linkages in Antibody-Drug Conjugates (ADCs). Unstable linkages can lead to premature drug release, reducing efficacy and increasing off-target toxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these challenges.
Frequently Asked questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is the reversibility of the initial conjugation reaction. The thiosuccinimide linkage formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma.[1][2][3][] This can lead to the deconjugation of the drug-linker from the antibody.
Q2: How does succinimide ring hydrolysis improve stability?
A2: Hydrolysis of the thiosuccinimide ring opens the cyclic structure to form a stable succinamic acid thioether.[5] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus preventing drug-linker dissociation. This significantly enhances the stability of the ADC in vivo.
Q3: What are "next-generation maleimides" (NGMs) and how do they enhance stability?
A3: Next-generation maleimides, such as dibromomaleimides (DBMs) and bis-sulfone reagents, are designed to re-bridge the interchain disulfide bonds of an antibody after their initial reduction. This creates a more stable, covalent linkage that maintains the antibody's structure. These methods also offer better control over the drug-to-antibody ratio (DAR), leading to more homogeneous ADC preparations.
Q4: What is transcyclization and how does it stabilize the maleimide-thiol bond?
A4: Transcyclization is a chemical rearrangement that can occur when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to the formation of a more stable six-membered thiazine ring. This process effectively locks the conjugate, preventing the retro-Michael reaction.
Q5: How does the drug-to-antibody ratio (DAR) affect ADC stability?
A5: A higher DAR, especially with hydrophobic payloads, can increase the propensity for aggregation. This is due to increased surface hydrophobicity of the ADC, which can lead to intermolecular interactions and the formation of high molecular weight species. Aggregation can reduce efficacy and increase the risk of an immunogenic response.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of maleimide-based ADCs.
Issue 1: Low or No Conjugation Yield
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Question: I am observing a very low yield of my ADC after the conjugation reaction. What could be the cause?
-
Answer:
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Suboptimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5 to ensure the thiol is in its reactive thiolate form without promoting side reactions with amines.
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Incomplete Reduction of Disulfide Bonds: Maleimides react with free thiols. Ensure complete reduction of antibody interchain disulfides using a sufficient excess of a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.
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Maleimide Hydrolysis: Maleimides can hydrolyze and become unreactive, especially at pH > 7.5. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.
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Incorrect Stoichiometry: An insufficient molar excess of the maleimide-linker over the antibody's free thiols can lead to incomplete conjugation. An excess of 10-20 fold is a common starting point.
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Issue 2: ADC Aggregation
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Question: My ADC is aggregating during or after the conjugation process. How can I prevent this?
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Answer:
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Hydrophobic Payloads: Highly hydrophobic payloads are a primary cause of aggregation. Consider incorporating hydrophilic linkers (e.g., PEG) to counteract this effect.
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High DAR: A high drug-to-antibody ratio increases surface hydrophobicity. Optimizing the DAR to the lowest effective level can mitigate aggregation.
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Conjugation Conditions: The use of organic co-solvents to dissolve hydrophobic payloads can sometimes promote aggregation. It is crucial to optimize the co-solvent concentration. An alternative is to immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.
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Formulation: The final formulation is critical for long-term stability. Perform a formulation screen to identify optimal buffer conditions (pH, ionic strength) and excipients that minimize aggregation.
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Issue 3: Premature Deconjugation in Stability Studies
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Question: My ADC shows significant drug loss in plasma stability assays. How can I improve its stability?
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Answer:
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Induce Succinimide Ring Hydrolysis: After conjugation, treat the ADC under mild basic conditions (e.g., pH 8.5-9.0) to promote the hydrolysis of the thiosuccinimide ring. This will form a stable, ring-opened structure that is resistant to deconjugation.
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Use Self-Hydrolyzing Maleimides: Incorporate a maleimide derivative with a neighboring basic group that catalyzes intramolecular hydrolysis at neutral pH.
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Employ Next-Generation Maleimides: Utilize disulfide re-bridging strategies with reagents like dibromomaleimides. These form highly stable linkages.
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Consider Alternative Chemistries: If maleimide instability persists, explore alternative conjugation chemistries that form more stable bonds, such as those based on maleamic methyl esters.
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Data on ADC Stability with Different Linker Technologies
The following tables summarize quantitative data on the stability of various maleimide-based ADC linkers under different conditions.
Table 1: Comparison of Hydrolyzed vs. Unhydrolyzed Succinimide Linker Stability
| ADC Linker Type | Condition | Time | % Payload Loss |
| Unhydrolyzed Succinimide | Thiol-mediated deconjugation assay | 72 hours | 20-35% |
| Hydrolyzed Succinimide (Ring-Opened) | Thiol-mediated deconjugation assay | 72 hours | <10% |
| Unhydrolyzed Succinimide | Plasma stability assay | 72 hours | 15-30% |
| Hydrolyzed Succinimide (Ring-Opened) | Plasma stability assay | 72 hours | <10% |
Data synthesized from multiple sources, including.
Table 2: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Maleimide Adduct | Thiol pKa | Half-life in GSH | Reference |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid | 6.6 | 18 hours | |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid | 6.6 | 3.1 hours | |
| NEM - N-acetyl-L-cysteine | 9.5 | 258 hours |
Table 3: Stability of Maleamic Methyl Ester-Based vs. Conventional Maleimide-Based ADCs
| ADC Linker Type | Condition | Time | % Substrate Loss |
| Maleimide-based model compound | 100 equiv. GSH, 37°C | 21 days | 10% |
| Maleamic Methyl Ester-based model compound | 100 equiv. GSH, 37°C | 21 days | 1.8% |
Data from.
Experimental Protocols
Protocol 1: General Procedure for ADC Stability Assessment in Plasma
Objective: To evaluate the stability of an ADC and quantify drug deconjugation in plasma over time.
Methodology:
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Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.
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Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
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Sample Preparation:
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For analysis of released payload, precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
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For analysis of intact ADC, immunocapture the ADC from the plasma using beads coated with an anti-human IgG antibody or the target antigen.
-
-
Analysis:
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Analyze the supernatant for the released drug using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Analyze the captured ADC to determine the average Drug-to-Antibody Ratio (DAR) over time using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
-
Data Interpretation: A decrease in DAR over time indicates deconjugation. The amount of free payload in the supernatant confirms drug release.
Protocol 2: Procedure for Inducing Succinimide Ring Hydrolysis
Objective: To convert the thiosuccinimide linkage to a stable, ring-opened succinamic acid thioether.
Methodology:
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Conjugation: Perform the maleimide-thiol conjugation under standard conditions (pH 6.5-7.5).
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Purification: Purify the ADC to remove excess linker-payload and other reagents.
-
Hydrolysis:
-
Adjust the pH of the purified ADC solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
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Incubate the ADC solution at 37°C for 12-24 hours. The exact time should be optimized for the specific ADC.
-
-
Monitoring: Monitor the progress of the hydrolysis by LC-MS. A mass increase of 18 Da corresponds to the addition of one water molecule and indicates successful ring-opening.
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Final Formulation: Once hydrolysis is complete, exchange the ADC into its final formulation buffer at a neutral pH.
Protocol 3: Disulfide Re-bridging with Dibromomaleimides (DBMs)
Objective: To generate a homogeneous and stable ADC by re-bridging the interchain disulfide bonds.
Methodology:
-
Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
Add a reducing agent such as TCEP at a 2-6 fold molar excess over the antibody.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
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Dissolve the DBM-linker-payload in an organic co-solvent like DMF or DMSO.
-
Add the DBM reagent to the reduced antibody solution at a 5-fold molar excess.
-
Incubate at room temperature for 1 hour.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted reagents.
-
Analysis: Characterize the ADC by SDS-PAGE under reducing conditions to confirm re-bridging (the heavy and light chains will remain linked). Determine the DAR by HIC or LC-MS.
Visualizations
Caption: Reaction pathways of maleimide-thiol conjugates.
Caption: Workflow for assessing ADC plasma stability.
Caption: Troubleshooting guide for common ADC issues.
References
Technical Support Center: Mitigating Off-Target Toxicity of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring cleavable linkers. The focus is on understanding and addressing the off-target toxicity associated with premature or non-specific cleavage of these linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant toxicity in our in vivo models that does not correlate with the antigen expression profile. Could premature cleavage of our linker in circulation be the cause?
A1: Yes, premature payload release in the systemic circulation due to unstable linkers is a primary cause of off-target toxicity.[1][2][3] This leads to the systemic exposure of healthy tissues to the potent cytotoxic payload, causing dose-limiting toxicities (DLTs) that are independent of the target antigen.[1][4]
Troubleshooting Steps:
-
Assess Linker Stability in Plasma: The first step is to perform a plasma stability assay to quantify the extent of premature payload release. This will help determine if the observed toxicity is indeed due to an unstable linker.
-
Analyze ADC Homogeneity: Inconsistencies in the drug-to-antibody ratio (DAR) can affect ADC stability. Ensure that your ADC preparation is homogenous with a consistent DAR.
-
Re-evaluate Linker Chemistry: If the linker is found to be unstable, consider re-engineering the linker with chemistries known for better plasma stability.
Q2: Our ADC with a protease-cleavable linker is showing off-target toxicity. We thought this type of linker was supposed to be stable in circulation. What could be the issue?
A2: While protease-cleavable linkers, such as those containing a valine-citrulline (Val-Cit) motif, are designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell, they can sometimes be susceptible to cleavage by other proteases present in the systemic circulation, such as human neutrophil elastase (NE). This can lead to premature payload release and off-target toxicity.
Troubleshooting Steps:
-
Investigate Susceptibility to Other Proteases: Test the susceptibility of your linker to cleavage by a panel of relevant plasma proteases.
-
Modify the Linker Design: Introducing steric hindrance around the cleavage site can help prevent non-specific cleavage. For example, incorporating a P1' tandem-cleavage linker can improve in vivo stability. Another approach is the development of "exo-cleavable linkers" that have shown enhanced stability.
-
Consider Alternative Cleavage Mechanisms: If protease-mediated off-target cleavage is a persistent issue, explore other cleavable linker technologies, such as those sensitive to the low pH of the tumor microenvironment or the high glutathione concentration inside cells.
Q3: We are developing an ADC with a pH-sensitive (hydrazone) linker and are observing off-target toxicity. How can we improve its stability?
A3: Hydrazone linkers are designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). However, their stability can be insufficient, leading to premature drug release.
Troubleshooting Steps:
-
Enhance Linker Stability: The stability of acid-cleavable linkers can be improved through chemical modifications. For instance, a silyl ether-based acid-cleavable linker has demonstrated significantly greater stability in human plasma compared to traditional hydrazone linkers.
-
Optimize Payload Potency: If linker modification is not feasible, using a moderately cytotoxic payload can help mitigate the toxic effects of premature release.
-
Evaluate Alternative Linkers: For highly potent payloads, it may be necessary to switch to a more stable linker system.
Q4: How can we assess the "bystander effect" of our ADC and is it contributing to off-target toxicity?
A4: The bystander effect, where the released payload from a target cell kills adjacent antigen-negative cells, can enhance anti-tumor efficacy, especially in heterogeneous tumors. However, if the payload is released prematurely in healthy tissues, this same mechanism can exacerbate off-target toxicity.
Troubleshooting Steps:
-
Perform a Bystander Effect Assay: This assay will help you quantify the ability of your ADC's payload to kill neighboring antigen-negative cells. There are two primary in vitro methods: the co-culture bystander assay and the conditioned medium transfer assay.
-
Correlate with Plasma Stability: Analyze the results of your bystander effect assay in conjunction with your plasma stability data. If you have a potent bystander effect and poor plasma stability, it is likely that the bystander mechanism is contributing to off-target toxicity.
-
Modulate Payload Permeability: The bystander effect is dependent on the permeability of the payload. Payloads with reduced cell permeability, like MMAF, may have a more localized or attenuated bystander effect compared to highly permeable payloads like MMAE.
Quantitative Data Summary
The following tables summarize key quantitative data related to linker stability and ADC performance.
Table 1: Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Reference |
| Hydrazone (Phenylketone-derived) | Acid-catalyzed hydrolysis | ~2 days | |
| Carbonate | Acid-catalyzed hydrolysis | ~36 hours | |
| Silyl Ether | Acid-catalyzed hydrolysis | >7 days | |
| Val-Cit (Cathepsin B cleavable) | Enzymatic cleavage | Generally stable, but can be susceptible to other proteases | |
| Sulfatase-cleavable | Enzymatic cleavage | >7 days |
Table 2: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target | Linker Type | IC50 (pmol/L) | Cell Line | Reference |
| HER2 | Sulfatase-cleavable | 61 and 111 | HER2+ cells | |
| HER2 | Val-Ala | 92 | HER2+ cells | |
| HER2 | Non-cleavable | 609 | HER2+ cells | |
| HER2 | β-galactosidase-cleavable | 8.8 | HER2+ cells | |
| HER2 | Val-Cit | 14.3 | HER2+ cells |
Key Experimental Protocols
1. In Vitro ADC Plasma Stability Assay
-
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
-
Materials: Test ADC, control ADC (with a known stable linker, if available), plasma from relevant species (e.g., human, mouse, rat), phosphate-buffered saline (PBS), 37°C incubator, analytical instrumentation (e.g., LC-MS, ELISA).
-
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in PBS. Incubate at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze at -80°C.
-
Sample Analysis:
-
To measure intact ADC (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.
-
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the potency (IC50) and specificity of the ADC on antigen-positive versus antigen-negative cells.
-
Materials: Antigen-positive and antigen-negative cell lines, appropriate culture medium, ADC, unconjugated antibody, free cytotoxic payload, 96-well plates, MTT reagent, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
ADC Treatment: Add serial dilutions of the ADC, unconjugated antibody, and free payload to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
3. Co-culture Bystander Effect Assay
-
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Materials: Antigen-positive (Ag+) cells, antigen-negative (Ag-) cells labeled with a fluorescent protein (e.g., GFP), appropriate culture medium, ADC, 96-well plates, fluorescence plate reader.
-
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells at a defined ratio (e.g., 1:1).
-
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Visualizations
Caption: Mechanism of off-target toxicity from premature linker cleavage.
Caption: Troubleshooting workflow for ADC off-target toxicity.
Caption: Experimental workflow for the co-culture bystander effect assay.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting guide for inconsistent Val-Cit cleavage assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit cleavage assays. Inconsistent results in these assays can be a significant roadblock in the development of antibody-drug conjugates (ADCs). This guide aims to address common issues to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Val-Cit cleavage assay?
A1: A Val-Cit cleavage assay is designed to measure the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker. This linker is a critical component in many ADCs, connecting the antibody to a cytotoxic payload. The assay typically measures the activity of proteases, such as Cathepsin B, which are abundant in the lysosomes of tumor cells.[1][2] Upon cleavage of the Val-Cit linker, the payload is released. The assay can be configured to directly measure enzyme activity or to quantify the amount of cleaved or uncleaved linker-payload conjugate.[1]
Q2: Why is the Val-Cit linker susceptible to cleavage by Cathepsin B?
A2: The Val-Cit dipeptide sequence mimics the natural substrates of Cathepsin B, a cysteine protease.[3] The valine residue (P2) and citrulline residue (P1) fit into the active site of the enzyme, allowing for efficient hydrolysis of the peptide bond.[4] This enzymatic cleavage is a key mechanism for the targeted release of cytotoxic drugs within cancer cells.
Q3: Besides Cathepsin B, what other enzymes can cleave the Val-Cit linker?
A3: While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, other proteases can also hydrolyze this linker. These include other cathepsins like Cathepsin S, L, and F. Additionally, neutrophil elastase, a serine protease, has been shown to cleave the Val-Cit linker, which can be a source of off-target payload release. It is important to consider the complete protease profile of your experimental system.
Q4: Why are my Val-Cit cleavage assay results inconsistent when using mouse plasma?
A4: The Val-Cit linker is known to be unstable in mouse plasma due to the activity of a specific carboxylesterase, Ces1c. This enzyme can prematurely cleave the linker, leading to inconsistent results in preclinical mouse models and off-target toxicity. In contrast, human plasma does not exhibit the same level of this enzymatic activity, making the linker significantly more stable in human circulation.
Q5: How should I properly store reagents containing the Val-Cit linker?
A5: To ensure stability, reagents with the Boc-Val-Cit linker should be stored at -20°C or -80°C for long-term use. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the peptide linker. Always adhere to the specific storage recommendations provided by the reagent manufacturer.
Troubleshooting Guide
Inconsistent results in Val-Cit cleavage assays often present as high background, low signal-to-noise ratio, or poor precision between replicates. The following sections detail common problems, their potential causes, and actionable solutions.
Issue 1: Low or No Cleavage Signal
If you are observing lower than expected or no cleavage of your Val-Cit linker, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Inactive Enzyme (e.g., Cathepsin B) | Ensure the enzyme has been stored correctly at -80°C and avoid multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate to confirm its functionality. |
| Incorrect Reagent Preparation or Order of Addition | Double-check the concentrations of all reagents and confirm they were added in the correct sequence as specified in the protocol. It is advisable to prepare fresh reagents. |
| Suboptimal Assay Conditions | Verify that the assay buffer pH is optimal for the enzyme's activity (typically acidic, around pH 4.5-6.0 for Cathepsin B). Also, ensure the incubation temperature is correct, usually 37°C. Cysteine proteases like Cathepsin B require a reducing agent, such as DTT, for optimal activity. |
| Insufficient Incubation Time | Increase the incubation time for the enzymatic reaction to allow for sufficient cleavage. Perform a time-course experiment to determine the optimal incubation period. |
| ADC Aggregation | ADC aggregation can obstruct the enzyme's access to the cleavage site. Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC). |
| Expired or Degraded Reagents | Always check the expiration dates of all kit components and reagents. Do not use expired materials. |
Issue 2: High Background Signal
A high background signal can mask the true signal from specific cleavage. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Non-specific Binding of Antibodies (in ELISA format) | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Consider testing a different blocking buffer. |
| High Concentration of Detection Reagents | Titrate the detection antibody or enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Over-development of Substrate | Reduce the substrate incubation time or dilute the substrate to prevent excessive signal generation. |
| Improper Washing | Increase the number of wash steps or the duration of each wash to more effectively remove unbound reagents. |
Quantitative Data Summary
The choice of the dipeptide sequence in the linker can significantly impact cleavage efficiency and stability. The following table summarizes the relative cleavage rates of different dipeptide linkers by Cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Considered the benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation. |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
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Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)
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Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
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HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma.
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
ADC
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Aliquoting: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Freezing: Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.
-
Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.
-
Visualizations
References
Technical Support Center: Refinement of Analytical Methods for Detecting Linker-Payload Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for detecting linker-payload metabolites of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for the detection and quantification of linker-payload metabolites.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Poor Extraction Recovery: The analyte is not being efficiently extracted from the biological matrix. | Optimize the extraction method. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents.[1] Consider immunoaffinity capture for higher specificity. |
| Analyte Instability: The linker-payload metabolite is degrading during sample collection, storage, or processing. | Ensure proper sample handling and storage conditions. For instance, the conversion of some metabolites can be minimized by keeping samples on an ice bath immediately after collection and harvesting plasma within 30 minutes using a refrigerated centrifuge.[1] Acidifying the plasma with formic acid immediately after harvesting can also stabilize certain analytes.[1] | |
| Ion Suppression/Enhancement: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Modify the mobile phase composition or gradient. A post-column infusion experiment can help identify regions of ion suppression in the chromatogram. Diluting the sample can also mitigate matrix effects. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample onto the analytical column. | Reduce the injection volume or dilute the sample. |
| Secondary Interactions: The analyte is interacting with active sites on the column stationary phase. | Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase. Use a different column with a different stationary phase chemistry. | |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent percentage. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents. | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. |
| Carryover: Analyte from a previous injection is retained in the system and elutes in subsequent runs. | Implement a robust needle wash protocol using a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Dirty Ion Source: Contamination of the mass spectrometer's ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Inconsistent Results (Poor Precision/Accuracy) | Inconsistent Sample Preparation: Variability in manual sample processing steps. | Automate sample preparation where possible. If manual, ensure consistent timing, volumes, and mixing for all samples. Use a validated standard operating procedure (SOP). |
| Instrument Variability: Fluctuations in LC pump pressure, autosampler injection volume, or MS detector response. | Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations in instrument performance. | |
| Improper Internal Standard Selection: The internal standard does not adequately mimic the behavior of the analyte. | Choose a stable isotope-labeled version of the analyte as the internal standard whenever possible. If not available, use a structural analog with similar chromatographic and mass spectrometric properties. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical platforms for quantifying linker-payload metabolites?
A1: The most common platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and hybrid Ligand-Binding Assay-LC-MS/MS (LBA-LC-MS/MS).[2] LC-MS/MS is widely used for the direct quantification of small molecule metabolites.[2] Hybrid LBA-LC-MS/MS combines the specificity of an immunoassay for capturing the ADC or its components with the quantitative power of LC-MS/MS.
Q2: How do I choose between a cleavable and a non-cleavable linker strategy for my ADC, and how does this affect the analytical method?
A2: The choice of linker depends on the desired mechanism of payload release. Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., low pH, presence of specific enzymes). Non-cleavable linkers rely on the degradation of the antibody to release the payload with the linker and an attached amino acid. The analytical method must be adapted to the expected metabolite. For non-cleavable ADCs, the method must be able to detect and quantify the payload-linker-amino acid conjugate.
Q3: What are the critical reagents needed for developing a robust bioanalytical assay for linker-payload metabolites?
A3: Critical reagents include certified reference standards of the analyte and a suitable internal standard (preferably stable isotope-labeled). For hybrid LBA-LC-MS/MS assays, specific anti-payload or anti-linker antibodies are also critical for the immunocapture step.
Q4: How can I minimize the interference of the intact ADC with the quantification of the free linker-payload metabolite?
A4: This is a significant challenge as the concentration of the intact ADC is often much higher than the free metabolite. Strategies to minimize interference include:
-
Chromatographic Separation: Develop an LC method that provides good separation between the intact ADC and the much smaller metabolite.
-
Sample Preparation: Use protein precipitation or solid-phase extraction to remove the bulk of the intact ADC before LC-MS/MS analysis.
-
Immunoaffinity Depletion: Use an antibody against the antibody portion of the ADC to remove it from the sample before analysis.
Q5: What are the key validation parameters for a bioanalytical method for linker-payload metabolites?
A5: Key validation parameters, as guided by regulatory agencies like the FDA, include:
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Selectivity and Specificity
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Accuracy and Precision
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Calibration Curve and Linearity
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Lower Limit of Quantification (LLOQ)
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Recovery
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Matrix Effect
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Stability (freeze-thaw, bench-top, long-term)
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of six different ADC payloads in mouse serum.
| Payload | Linear Range (nM) | LLOQ (nM) | Recovery (%) |
| SN-38 | 0.4 - 100 | 0.4 | >85 |
| Methotrexate (MTX) | 0.4 - 100 | 0.4 | >85 |
| Deruxtecan (DXd) | 0.4 - 100 | 0.4 | >85 |
| Monomethyl Auristatin E (MMAE) | 0.04 - 100 | 0.04 | >85 |
| Monomethyl Auristatin F (MMAF) | 0.04 - 100 | 0.04 | >85 |
| Calicheamicin (CM) | 0.4 - 1000 | 0.4 | >85 |
Experimental Protocol: LC-MS/MS Quantification of Cleavable Linker-Payload Metabolites in Serum
This protocol is a detailed methodology for the quantification of unconjugated ADC payloads in serum, adapted from a validated workflow.
1. Sample Preparation (Protein Precipitation)
-
Spike 5 µL of serum with 2 µL of a 7.5 µM internal standard solution (e.g., Nicotinamide-D4).
-
Add 15 µL of ice-cold methanol:ethanol (50:50, v/v) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Incubate at -20 °C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: Kinetex F5 Core-shell column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.15 mL/min.
-
Gradient: Start at 20% B, increase to 70% B over 2.0 minutes, and hold for 5.0 minutes.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor and product ions) and collision energies for each specific payload and the internal standard.
-
Visualizations
Caption: Experimental workflow for linker-payload metabolite analysis.
Caption: Logical troubleshooting flow for analytical issues.
References
Validation & Comparative
Comparing MC(C5)-Val-Cit vs. non-cleavable ADC linkers.
A Comparative Guide to MC(C5)-Val-Cit and Non-Cleavable ADC Linkers for Drug Development Professionals
This guide offers an objective comparison between the enzymatically cleavable this compound linker and non-cleavable linkers used in antibody-drug conjugates (ADCs). We will delve into their mechanisms of action, present comparative performance data from preclinical studies, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.
Introduction to ADC Linker Technology
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's stability, pharmacokinetics, and mechanism of payload release.[1] The ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while ensuring efficient payload liberation at the tumor site.[1]
Two predominant linker strategies are currently employed:
-
Cleavable Linkers : These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] The this compound linker is a prime example, utilizing a Valine-Citrulline dipeptide sequence that is selectively cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3]
-
Non-Cleavable Linkers : These linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site. Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell.
Mechanism of Action
The choice of linker dictates the mechanism of drug release and has profound implications for an ADC's overall activity, including its potential for a "bystander effect."
This compound (Cleavable Linker)
ADCs with Val-Cit linkers release their payload upon enzymatic cleavage. After the ADC binds to the target antigen and is internalized, it is trafficked to the lysosome. The acidic and protease-rich environment of the lysosome facilitates the cleavage of the Val-Cit dipeptide by Cathepsin B. This often involves a self-immolative spacer (like PABC) that, once the peptide is cleaved, spontaneously releases the unmodified, fully active payload. If the payload is membrane-permeable (like MMAE), it can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linker
ADCs with non-cleavable linkers rely on the degradation of the antibody itself to release the payload. Following internalization, the ADC is transported to the lysosome where proteases degrade the entire antibody. This process liberates the payload, which remains attached to the linker and a single amino acid residue (e.g., lysine). This payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits the bystander effect. The primary advantage of this mechanism is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker involves a trade-off between stability, potency, and the bystander effect. The following tables summarize quantitative data from various studies. Note: Direct comparison can be challenging as data often comes from studies using different antibodies, payloads, and cell lines. The data presented here is synthesized from multiple sources for illustrative purposes.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency. Data shows that novel cleavable linkers can sometimes offer higher potency than both Val-Cit and non-cleavable linkers.
| Linker Type | Payload | Cell Line(s) | IC50 (pmol/L) | Source(s) |
| β-Galactosidase-Cleavable | MMAE | HER2+ | 8.8 | |
| Val-Cit (Cleavable) | MMAE | HER2+ | 14.3 | |
| Sulfatase-Cleavable | MMAE | HER2+ | 61 - 111 | |
| Non-Cleavable (Kadcyla) | DM1 | HER2+ | 33 | |
| Non-Cleavable | MMAE | HER2+ | 609 |
Table 2: Plasma Stability
Higher stability in plasma is crucial for minimizing off-target toxicity and maximizing drug delivery to the tumor. Non-cleavable linkers generally exhibit superior plasma stability.
| Linker Type | ADC Construct | Species | Stability Metric | Source(s) |
| Val-Cit (Cleavable) | F16-Val-Cit-MMAE | In Vivo (Mouse) | Significant payload loss observed within 48 hours | |
| Non-Cleavable | F16-NC-MMAE | In Vivo (Mouse) | Excellent stability, minimal payload loss at 48 hours | |
| Sulfatase-Cleavable | Trastuzumab-Linker-MMAE | Mouse Plasma | High stability, >7 days | |
| Val-Cit (Cleavable) | Trastuzumab-Val-Cit-MMAE | Mouse Plasma | Hydrolyzed within 1 hour |
Table 3: In Vivo Efficacy & Toxicity
In vivo studies assess the overall therapeutic index, balancing anti-tumor activity with tolerability.
| Linker Type | ADC Construct | Efficacy Metric | Toxicity Metric (MTD) | Source(s) |
| Val-Cit (Cleavable) | Anti-CD22-PBD-ADC | Similar to non-cleavable | 2.5 mg/kg | |
| Disulfide (Cleavable) | Anti-CD22-PBD-ADC | Similar to Val-Cit | 10 mg/kg | |
| Non-Cleavable | F16-NC-MMAE | No anticancer activity observed | Not Reported | |
| Val-Cit (Cleavable) | F16-Val-Cit-MMAE | Highly active in vivo | Not Reported |
Key Experimental Protocols
Reproducible and standardized protocols are essential for the accurate comparison of different ADC constructs.
Experimental Workflow for ADC Evaluation
A typical workflow for assessing and comparing ADCs involves a series of in vitro and in vivo experiments to determine stability, potency, and efficacy.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
1. Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test ADCs (Val-Cit and non-cleavable), unconjugated antibody, and free payload.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding : Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment : Prepare serial dilutions of the ADCs and control articles. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation : Incubate the plates for a period of 72-120 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
1. Materials:
-
Test ADCs.
-
Plasma from relevant species (human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
37°C incubator.
-
Analytical instrumentation (e.g., LC-MS for measuring free payload or intact ADC).
2. Procedure:
-
Incubation : Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling : Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis (via LC-MS) :
-
To Measure Released Payload : Process plasma samples to extract small molecules. Analyze via LC-MS to quantify the concentration of the free payload at each time point.
-
To Measure Intact ADC : Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.
-
-
Data Analysis : Plot the percentage of intact ADC remaining or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Protocol 3: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of the ADC in a living animal model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human tumor cell line for implantation.
-
Test ADCs and vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Implantation : Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing : Randomize mice into treatment groups (e.g., Vehicle control, Val-Cit ADC, Non-cleavable ADC). Administer the ADCs, typically via intravenous (IV) injection, at a specified dose and schedule.
-
Monitoring :
-
Tumor Volume : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight : Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize mice at the endpoint.
-
Data Analysis : Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to compare the efficacy of the different ADCs.
Summary and Conclusion
The selection between a cleavable this compound linker and a non-cleavable linker is a critical decision in ADC development, with each offering a distinct set of advantages and disadvantages.
-
This compound (Cleavable) linkers are prized for their ability to release an unmodified, potent payload inside the target cell, which can lead to a powerful bystander effect . This is a significant advantage for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability, particularly in certain preclinical species, which may increase the risk of off-target toxicity.
-
Non-Cleavable linkers offer superior plasma stability , which generally translates to a better safety profile and a wider therapeutic window. The payload is released as a charged complex, minimizing the bystander effect and reducing the risk of toxicity to healthy, neighboring cells. However, this lack of bystander killing may be a disadvantage in heterogeneous tumors, and the ADC's efficacy is entirely dependent on the degradation of the antibody within the target cell.
Ultimately, the optimal linker choice is not universal but depends on the specific context, including the properties of the payload, the target antigen density and heterogeneity, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for rigorously evaluating these linker technologies to select the most promising candidate for clinical development.
References
Validation of Specific Cathepsin B Cleavage for MC(C5)-Val-Cit: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the design and evaluation of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. The MC(C5)-Val-Cit linker, which incorporates the dipeptide valine-citrulline, is a widely utilized cleavable linker designed for specific processing by the lysosomal protease Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[] This guide provides an objective comparison of the Val-Cit linker's performance against common alternatives, supported by experimental data and detailed protocols to aid in the rational design of ADCs.
The fundamental principle behind the Val-Cit linker is its stability in systemic circulation and its susceptibility to cleavage within the lysosomal compartment of target cancer cells.[2] Upon internalization of the ADC, the high concentration of proteases, such as Cathepsin B, in the acidic environment of the lysosome facilitates the enzymatic cleavage of the dipeptide.[2] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (PABC) spacer, leading to the traceless release of the active payload.[3]
Comparative Performance of Cathepsin B-Cleavable Linkers
The efficacy of the Val-Cit linker is benchmarked against other dipeptide linkers and next-generation alternatives. Key performance indicators include the rate of cleavage by Cathepsin B, stability in plasma, and specificity of enzymatic cleavage. While direct kinetic parameters for the cleavage of full ADCs are not always widely published, comparative studies using model substrates provide valuable insights.[4]
| Linker | Key Features | In Vitro Performance Highlights | Reference |
| Val-Cit | The benchmark Cathepsin B-cleavable dipeptide. | High cleavage efficiency by Cathepsin B. However, it can be susceptible to premature cleavage by other enzymes like human neutrophil elastase and mouse-specific carboxylesterase Ces1C. | |
| Val-Ala | A less hydrophobic alternative to Val-Cit. | Cleaved by Cathepsin B at approximately half the rate of Val-Cit. Its lower hydrophobicity can reduce ADC aggregation, allowing for a higher drug-to-antibody ratio (DAR). | |
| Glu-Val-Cit (EVCit) | A tripeptide linker designed for enhanced stability. | Offers significantly increased stability in mouse plasma compared to Val-Cit. It is also more sensitive to Cathepsin B-mediated cleavage, with one study reporting a half-life of 2.8 hours compared to 4.6 hours for a Val-Cit ADC. | |
| cBu-Cit | A peptidomimetic linker with a cyclobutane modification. | Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit. Drug release from cBu-Cit-containing linkers was efficiently suppressed by a Cathepsin B inhibitor (over 75%), while Val-Cit linkers were resistant to single-protease inhibitors. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC linker performance.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the rate and extent of Val-Cit linker cleavage in an ADC construct.
Materials:
-
ADC conjugated with the Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
In the assay buffer, prepare the Cathepsin B enzyme solution to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.
Principle: A model dipeptide linker is attached to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), which is non-fluorescent when part of the amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The increase in fluorescence over time is directly proportional to the rate of cleavage.
Brief Protocol:
-
A solution of the peptide-AMC substrate is prepared in an appropriate assay buffer (pH 5.0-6.0 with DTT).
-
The solution is added to the wells of a 96-well microplate.
-
The reaction is initiated by adding activated Cathepsin B.
-
The plate is incubated in a fluorescence plate reader at 37°C.
-
Fluorescence is measured kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix.
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Thaw human, mouse, or rat plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration.
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC using methods such as ELISA or LC-MS/MS to measure the drug-to-antibody ratio (DAR).
Visualizing the Process: From Internalization to Cleavage
To better understand the journey of an ADC with a cleavable linker, the following diagrams illustrate the key pathways and experimental workflows.
References
A Comparative Guide to the In Vivo Stability of Enzyme-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the cytotoxic payload reaching the tumor. Conversely, a linker that is overly stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of various enzyme-cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Enzyme-cleavable linkers are designed to be stable in the bloodstream and to be hydrolyzed by specific enzymes that are abundant in the tumor microenvironment or within tumor cells, such as cathepsins and β-glucuronidase.[1][2] The choice of linker chemistry is pivotal to the success of an ADC, and this guide will explore the characteristics of several key classes.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies, offering a comparison of the in vivo stability of different enzyme-cleavable linkers.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days).[3][4] | [3] |
| cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | ||
| anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | ||
| Dipeptide (Ser-Val-Cit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | |
| β-Glucuronide | - | - | Generally high stability in plasma. The hydrophilicity of the linker can also reduce ADC aggregation. | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | 1-CD79b | Rat | No payload loss detected over 7 days in rat serum. Remained mostly intact through day 12 in circulation. | |
| Mono-Cleavage (Control for Tandem) | 3-CD79b | Rat | Up to 20% payload loss observed over 7 days in rat serum. Showed rapid payload loss. | |
| Conventional Val-Cit | 5-CD79b | Rat | Up to 20% payload loss observed over 7 days in rat serum. Showed rapid payload loss. |
Mechanisms of Enzymatic Cleavage and Stability
The stability of a linker is intrinsically tied to its susceptibility to enzymatic cleavage. Different linker moieties are designed to be substrates for specific enzymes.
Diagram: Signaling Pathway of Linker Cleavage
Caption: General mechanism of action for an antibody-drug conjugate.
Valine-citrulline (Val-Cit) linkers are the most clinically validated peptide-based linkers. They are designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. While generally stable in circulation, they can be susceptible to premature cleavage by extracellular enzymes like elastase, which can lead to off-target toxicities such as myelosuppression.
These linkers are cleaved by β-glucuronidase, an enzyme abundant in lysosomes and the tumor microenvironment but with low activity in circulation. This differential activity contributes to their high plasma stability. The hydrophilic nature of the β-glucuronide moiety can also help to mitigate aggregation issues that can arise with hydrophobic drugs.
To address the limitations of single-cleavage linkers, a tandem-cleavage strategy has been developed. This approach incorporates a sterically encumbering group, such as a glucuronide, to protect the dipeptide linker from premature degradation in circulation. Upon internalization into a tumor cell, β-glucuronidase removes the glucuronide, exposing the dipeptide linker for subsequent cleavage by cathepsins and release of the payload. This dual-release mechanism has been shown to dramatically improve in vivo stability and tolerability.
Diagram: Tandem-Cleavage Linker Mechanism
Caption: Sequential enzymatic cleavage of a tandem-linker.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration.
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.
-
The separated components are then introduced into a mass spectrometer for detection and quantification of the free payload.
-
-
Data Analysis: A standard curve of the free drug is used to determine its concentration in the plasma samples at different time points.
Diagram: Experimental Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 3. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Antibody-Drug Conjugate Linkers: Val-Cit and Beyond
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical determinant of the ADC's therapeutic index, governing its stability in circulation, and the efficiency of payload release within the target tumor cells.[1] Among the most prevalent linker technologies is the protease-cleavable valine-citrulline (Val-Cit) dipeptide, often used with a self-immolative p-aminobenzyl carbamate (PABC) spacer.[2][3] This guide provides an objective, data-driven comparison of ADCs featuring the MC(C5)-Val-Cit linker against those with alternative linker technologies.
The ideal linker must maintain a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the payload once the ADC has been internalized by the target cancer cell.[1][4] This comparative guide will delve into the performance of various linker types, supported by experimental data and detailed methodologies, to inform rational ADC design.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between linker technologies lies in their payload release mechanisms.
Cleavable Linkers , such as the Val-Cit dipeptide, are designed to be severed under specific physiological conditions found within the tumor microenvironment or inside cancer cells. The Val-Cit linker is specifically engineered for cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Upon internalization of the ADC and trafficking to the lysosome, the highly concentrated Cathepsin B cleaves the dipeptide, initiating the release of the active payload.
Non-Cleavable Linkers , in contrast, do not have a specific cleavage site. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the payload still attached to the linker and a single amino acid residue.
References
Validating the Bystander Killing Effect of a MC(C5)-Val-Cit ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is significantly enhanced by the bystander killing effect, a phenomenon where the cytotoxic payload released from a target cancer cell diffuses and eliminates adjacent, antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors where antigen expression is varied. This guide provides a comprehensive framework for validating the bystander effect of ADCs featuring the cleavable maleimidocaproyl(C5)-valine-citrulline (MC(C5)-Val-Cit) linker, comparing its performance with alternative ADC platforms, and presenting supporting experimental data and protocols.
The this compound linker is designed for enzymatic cleavage by cathepsin B, an enzyme highly expressed in the lysosomal compartment of tumor cells.[1][2] Upon internalization of the ADC into an antigen-positive (Ag+) cell, the linker is cleaved, releasing the unmodified, cell-permeable payload, such as Monomethyl Auristatin E (MMAE).[3] This payload can then traverse the cell membrane to induce apoptosis in neighboring antigen-negative (Ag-) cells.[3][4]
Comparative Analysis of ADC Linker-Payload Technologies
The capacity of an ADC to induce a bystander effect is fundamentally dictated by the properties of its linker and payload. Here, we compare the this compound-MMAE system with other common ADC platforms.
| Feature | This compound-MMAE ADC | Non-Cleavable Linker ADC (e.g., T-DM1) | Alternative Cleavable Linker ADC (e.g., DS-8201) |
| Linker Type | Enzymatically-cleavable dipeptide (Val-Cit) | Non-cleavable thioether (SMCC) | Enzymatically-cleavable peptide (GGFG) |
| Payload | Monomethyl Auristatin E (MMAE) | Mertansine (DM1) | Deruxtecan (DXd) |
| Payload Release Mechanism | Intracellular cleavage by Cathepsin B | Antibody degradation in the lysosome | Intracellular cleavage by lysosomal proteases |
| Released Payload Permeability | High | Low (released as a charged lysine adduct) | High |
| Bystander Killing Effect | Potent | Minimal to none | Potent |
Quantitative Performance Data
The following tables summarize representative data from preclinical studies, illustrating the differential bystander effects of ADCs with cleavable versus non-cleavable linkers.
Table 1: In Vitro Co-Culture Bystander Killing
| Cell Co-culture (Ag+:Ag-) | ADC Treatment (Concentration) | % Viability of Ag- Cells (Relative to Untreated Control) | Reference |
| N87 (HER2+) : GFP-MCF7 (HER2-) (1:1) | T-vc-MMAE (100 nM) | ~40% | |
| SKBR3 (HER2+) : MCF7 (HER2-) | DS-8201 (Concentration not specified) | Significant decrease | |
| SKBR3 (HER2+) : MCF7 (HER2-) | T-DM1 (Concentration not specified) | No significant change |
Table 2: In Vivo Admixed Tumor Xenograft Model
| Xenograft Model (Ag+ and Ag- cells) | ADC Treatment (Dose) | Outcome | Reference |
| Admixed CD30+ and CD30- cells | cAC10-vcMMAE (3 mg/kg) | Eradication of both Ag+ and Ag- cells | |
| Admixed HER2+ and HER2- cells | DS-8201a (dose not specified) | Elimination of both HER2+ and HER2- cells | |
| Admixed HER2+ and HER2- cells | T-DM1 (dose not specified) | Elimination of HER2+ cells only |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the bystander effect.
In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection: Select an antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). To distinguish the two cell populations, the Ag- cell line can be engineered to express a fluorescent protein like GFP.
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells of a 96-well plate.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of Ag+ cells.
-
-
ADC Treatment: After cell adherence, add the test ADC (e.g., this compound-MMAE ADC) and control ADCs (e.g., a non-cleavable ADC and an isotype control ADC) at various concentrations.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the Ag- cell population using flow cytometry (detecting the fluorescently labeled cells) or high-content imaging. A significant decrease in the viability of the Ag- cells in the co-culture treated with the test ADC compared to the monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in culture plates and allow them to adhere.
-
Treat the cells with a high concentration of the test ADC (e.g., 10x IC50) or a control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
-
Incubation and Analysis: Incubate for 72-96 hours and assess the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®). A significant reduction in the viability of Ag- cells treated with conditioned medium from the test ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a released payload.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect within a tumor microenvironment.
Methodology:
-
Cell Preparation: Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio). The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring.
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the test ADC and control ADCs to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Regularly measure tumor volume. If a reporter gene is used, bioluminescence imaging can be employed to specifically monitor the Ag- cell population.
-
Analysis: A significant reduction in the overall tumor volume and, more specifically, a decrease in the bioluminescence signal from the Ag- cells in the group treated with the test ADC, indicates an in vivo bystander effect.
Visualizing the Mechanisms and Workflows
dot
Caption: Mechanism of MMAE-Mediated Bystander Effect.
dot
Caption: In Vitro Co-Culture Bystander Assay Workflow.
dot
Caption: In Vivo Admixed Tumor Xenograft Model Workflow.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Antibody-Drug Conjugate (ADC) Quantification
For Researchers, Scientists, and Drug Development Professionals
The bioanalytical characterization of antibody-drug conjugates (ADCs) is a critical component of preclinical and clinical development. Given their complex nature, consisting of a monoclonal antibody, a cytotoxic payload, and a linker, a multi-faceted bioanalytical strategy is often required to accurately assess their pharmacokinetic (PK) profiles. This guide provides an objective comparison of the two primary bioanalytical platforms, Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and outlines the essential process of cross-validation to ensure data integrity and consistency across different analytical methods.
Core Analytes in ADC Bioanalysis
A comprehensive understanding of an ADC's behavior in vivo necessitates the quantification of several key analytes:
-
Total Antibody: Measures all forms of the antibody, including conjugated, partially deconjugated, and fully unconjugated monoclonal antibodies (mAbs). This is crucial for understanding the overall exposure of the antibody component.[1][2][3]
-
Conjugated Antibody (ADC): Quantifies the antibody molecules that are still bound to at least one payload molecule. This analyte is a key indicator of the concentration of the active therapeutic agent.
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody. Monitoring the free payload is vital for assessing potential off-target toxicity.[1]
Comparison of Bioanalytical Methods
The choice of bioanalytical method depends on the specific analyte being measured, the stage of drug development, and the required sensitivity and selectivity.[4] LBA and LC-MS/MS are the two most commonly employed techniques, each with its own set of advantages and limitations.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LBA and LC-MS/MS methods for ADC bioanalysis.
| Parameter | Ligand-Binding Assay (LBA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (Total Antibody) | 0.1 ng/mL (Free Payload) | LBA generally offers high sensitivity for large molecules, while LC-MS/MS excels in the sensitive detection of small molecule payloads. |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL (Total Antibody) | 100 ng/mL (Free Payload) | Both methods can be optimized to cover a wide dynamic range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Both methods are expected to meet stringent regulatory requirements for accuracy. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | Precision is a critical parameter for ensuring the reliability of the data. |
| Selectivity | Potential for cross-reactivity with metabolites or endogenous proteins. | High selectivity based on mass-to-charge ratio, minimizing interference. | LC-MS/MS offers superior selectivity, which is particularly important for complex biological matrices. |
| Matrix Effect | Assessed through parallelism and spike recovery experiments. | Can be significant but is often compensated for by a stable isotope-labeled internal standard. | Careful validation is required to mitigate matrix effects in both platforms. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to generating reliable bioanalytical data. Below are representative methodologies for the quantification of total antibody by ELISA and free payload by LC-MS/MS.
Ligand-Binding Assay (ELISA) for Total Antibody Quantification
This protocol describes a sandwich ELISA for the determination of total antibody concentration in a biological matrix.
Principle: The ADC's antibody component is captured by an immobilized anti-human IgG antibody and detected by a labeled secondary antibody. The signal generated is proportional to the concentration of the total antibody.
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-human IgG) and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Calibrators, quality control samples, and unknown study samples are added to the wells and incubated.
-
Detection: After washing, a detection antibody (e.g., HRP-conjugated goat anti-human IgG) is added and incubated.
-
Substrate Addition: The plates are washed again, and a substrate solution (e.g., TMB) is added to generate a colorimetric signal.
-
Data Analysis: The reaction is stopped, and the absorbance is read using a plate reader. A calibration curve is generated by plotting the absorbance versus the concentration of the calibrators. The concentrations of the unknown samples are then interpolated from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload Quantification
This protocol outlines a method for the quantification of a small molecule payload (e.g., Mertansine) in plasma.
Principle: The free payload is extracted from the plasma, separated from other components by liquid chromatography, and detected by tandem mass spectrometry. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a small aliquot of plasma (e.g., 50 µL), an internal standard solution (e.g., Mertansine-¹³CD₃) is added.
-
Cold acetonitrile is added to precipitate the plasma proteins.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation: The supernatant containing the free payload and internal standard is transferred to a clean plate and evaporated to dryness.
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase HPLC column for separation.
-
Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer, and the analyte and internal standard are detected using multiple reaction monitoring (MRM).
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated. A calibration curve is constructed by plotting this ratio against the nominal concentrations of the calibrators. The concentrations of the unknown samples are then determined from the calibration curve.
Cross-Validation of Bioanalytical Methods
When data from two different bioanalytical methods, such as LBA and LC-MS/MS, are used to support a single study, a cross-validation is essential to ensure the data are comparable and reliable. This is particularly important when different methods are used to measure the same or related analytes (e.g., total antibody by LBA and a surrogate peptide by LC-MS/MS).
Cross-Validation Acceptance Criteria
The goal of cross-validation is to assess the potential bias between the two methods. The acceptance criteria are based on industry best practices and regulatory guidance.
| Parameter | Acceptance Criteria | Reference |
| Number of QC Samples | At least 3 concentration levels (Low, Medium, and High) should be analyzed. | General Bioanalytical Guidance |
| Number of Replicates | A minimum of 3 replicates per QC level should be tested. | General Bioanalytical Guidance |
| Agreement of Means | The mean concentration of QCs determined by one method should be within ±20-30% of the mean concentration determined by the other method. | Industry Best Practices |
| Incurred Sample Reanalysis (ISR) | For at least 67% of the reanalyzed incurred samples, the percent difference between the original and repeat measurements should be within ±20% of their mean. | ICH M10 Guideline |
Visualizing the Workflow
Diagrams are powerful tools for illustrating complex experimental processes and logical relationships. The following workflows are presented in the DOT language for use with Graphviz.
References
Benchmarking the Efficacy of MC(C5)-Val-Cit ADCs Against Industry Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the cleavable maleimidocaproyl(C5)-valine-citrulline (MC(C5)-Val-Cit) linker system against established industry standards. The performance of these ADCs is evaluated through a comprehensive review of experimental data from key in vitro and in vivo assays. Detailed methodologies for these experiments are provided to facilitate reproducibility and further investigation.
The this compound linker is a cornerstone of ADC technology, designed for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[] This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby enhancing the therapeutic window by maximizing anti-tumor efficacy while minimizing systemic toxicity.[] This guide will benchmark this compound ADCs against key approved ADCs, namely Brentuximab vedotin (Adcetris®), Ado-trastuzumab emtansine (Kadcyla®), and Trastuzumab deruxtecan (Enhertu®), to provide a clear perspective on their relative performance.
Mechanism of Action: A Comparative Overview
The fundamental mechanism of action for these ADCs begins with the binding of the monoclonal antibody to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[2][3][4] It is within the lysosome that the key differences in the linkers' mechanisms become apparent.
This compound Linker: The dipeptide Val-Cit linker is specifically designed to be cleaved by cathepsin B, an enzyme highly active in the lysosomal compartment of tumor cells. This enzymatic cleavage releases the cytotoxic payload, such as Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF), into the cytoplasm. Once released, these potent anti-mitotic agents bind to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.
Standard ADC Linkers:
-
Brentuximab vedotin (Adcetris®): Employs a protease-cleavable valine-citrulline linker, similar to the this compound system, to deliver MMAE.
-
Ado-trastuzumab emtansine (Kadcyla®): Utilizes a non-cleavable thioether linker (SMCC). The payload, DM1, is released upon the complete degradation of the antibody in the lysosome.
-
Trastuzumab deruxtecan (Enhertu®): Features a cleavable tetrapeptide-based linker that is also cleaved by lysosomal enzymes to release a potent topoisomerase I inhibitor payload.
The choice of linker, whether cleavable or non-cleavable, significantly impacts the ADC's properties, including its stability in circulation, bystander killing effect, and overall therapeutic index.
In Vitro Efficacy: Cytotoxicity and Bystander Effect
The in vitro potency of ADCs is primarily assessed through cytotoxicity assays, which determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50). The bystander effect, a crucial characteristic of ADCs with cleavable linkers and membrane-permeable payloads, is the ability of the released payload to kill neighboring antigen-negative tumor cells.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various ADCs across different cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as they can be influenced by experimental conditions and the specific cell lines used.
| ADC | Target Antigen | Payload | Linker Type | Cancer Cell Line | IC50 Value |
| Hertuzumab-vcMMAE | HER2 | MMAE | MC-Val-Cit-PAB | NCI-N87 (Gastric) | 95.3 ng/mL |
| Trastuzumab-DM1 (T-DM1) | HER2 | DM1 | Non-cleavable (SMCC) | NCI-N87 (Gastric) | 568.2 ng/mL |
| (ZHER2:4)2DCS-MMAE | HER2 | MMAE | MC-Val-Cit-PAB | SK-BR-3 (Breast) | 0.5 nM |
| (ZHER2:4)2DCS-MMAE | HER2 | MMAE | MC-Val-Cit-PAB | MDA-MB-453 (Breast) | Not specified |
| (ZHER2:4)2DCS-MMAE | HER2 | MMAE | MC-Val-Cit-PAB | T-47D (Breast) | 5.5 nM |
| Brentuximab vedotin | CD30 | MMAE | Val-Cit | Hodgkin Lymphoma | <10 ng/mL |
Data is compiled from multiple sources and should be used for comparative reference.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of ADCs in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies provide crucial information on the ADC's ability to inhibit tumor growth and its overall tolerability.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of different ADCs in various xenograft models. Tumor growth inhibition (TGI) is a key metric, representing the percentage reduction in tumor volume in treated animals compared to a control group.
| ADC | Xenograft Model (Cell Line) | Dosing Regimen | Outcome |
| Hertuzumab-vcMMAE | NCI-N87 (Gastric) | Single dose of 5 or 10 mg/kg | Sustained tumor inhibition |
| Anti-CD30-MCC-DM1 | Karpas 299 (Lymphoma) | Single dose | Significant tumor growth delay |
| Trastuzumab Deruxtecan | L-JIMT-1 (Breast) | Single dose of 5 mg/kg | Inhibition of lung metastases growth |
| Ado-trastuzumab emtansine | L-JIMT-1 (Breast) | Single dose of 5 mg/kg | Inhibition of lung metastases growth |
This data is for illustrative purposes and direct comparisons require studies conducted under identical conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of ADC cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADC constructs and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period sufficient to observe cell death (typically 72 to 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes how to evaluate the bystander killing effect of an ADC using a co-culture system of antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and control antibodies
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells with minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Quantification:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells to determine their viability.
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viability of the Ag+ and Ag- populations.
-
-
Data Analysis: Normalize the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of an ADC.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Serum-free medium and Matrigel (optional)
-
ADC constructs, vehicle control, and standard-of-care therapeutic
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium, potentially mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin measuring tumor volume with calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization and Treatment: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, standard-of-care). Administer the treatments according to the planned dosing schedule (e.g., intravenously once a week).
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a specified size. At the endpoint, tumors can be excised for further analysis.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway for this compound ADC
Caption: Mechanism of action for a typical this compound ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Logical Relationship of Bystander Effect
References
The Balancing Act: How Linker Length Dictates the Potency and Persistence of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of oncology, the optimization of antibody-drug conjugates (ADCs) is a paramount challenge. A critical, yet often nuanced, component in this intricate design is the linker that bridges the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of the impact of linker length on the potency and pharmacokinetic (PK) profile of ADCs, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The length of the linker, particularly with the common use of polyethylene glycol (PEG) spacers, can profoundly influence an ADC's therapeutic index by modulating its solubility, stability, in vitro potency, and in vivo pharmacokinetics.[1] Hydrophobic payloads, essential for potent cell-killing, can induce ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic linkers, such as PEG, can counteract this, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] However, the choice of linker length is a delicate balance; while longer linkers generally enhance pharmacokinetic properties, they may do so at the expense of in vitro potency.[1][2]
Comparative Analysis of Linker Length on ADC Performance
The following tables summarize quantitative data from various preclinical studies, illustrating the trade-offs associated with different linker lengths. It is important to note that the data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.
In Vitro Cytotoxicity (IC50)
| Linker Length Category | Representative Linker | Antibody-Payload | Target Cell Line | IC50 (nM) | Key Observation |
| Short | No PEG | Affibody-MMAE | NCI-N87 | ~0.03 | High in vitro potency with a non-PEGylated linker. |
| Medium | PEG4 | Affibody-MMAE | NCI-N87 | ~0.2 | A 6.5-fold reduction in cytotoxicity with the introduction of a 4 kDa PEG chain.[3] |
| Long | PEG10 | Affibody-MMAE | NCI-N87 | ~0.7 | A 22.5-fold reduction in cytotoxicity with a 10 kDa PEG chain. |
| Systematic PEG | PEG8 | anti-CD30/CD19-MMAE | CD30+ Lymphoma | Comparable to other PEG lengths | In this specific study, varying PEG linker lengths had no significant effect on potency. |
Note: The IC50 values are highly dependent on the specific ADC, cell line, and assay conditions. The data presented provides a qualitative and quantitative overview from the available literature.
Pharmacokinetic Parameters
| Linker Length Category | Representative Linker | Animal Model | Half-life (t½) | Clearance (CL) | Key Observation |
| Short | No PEG / Short PEG | Rat | - | High (~15 mL/day/kg) | Rapid clearance observed with shorter or no PEG linkers. |
| Medium | PEG8 | Rat | - | Low (~5 mL/day/kg) | A significant decrease in clearance is seen with a PEG8 linker, reaching a plateau. |
| Long | PEG12 / PEG24 | Rat | - | Low (~5 mL/day/kg) | Further increases in PEG length beyond PEG8 showed minimal additional impact on clearance. |
| Very Long | 4 kDa PEG | Mouse | 49.2 min | - | A 2.5-fold extension in half-life compared to no PEG. |
| Very Long | 10 kDa PEG | Mouse | 219.0 min | - | An 11.2-fold extension in half-life compared to no PEG. |
Note: Pharmacokinetic parameters are influenced by the ADC's composition and the animal model used. The table illustrates general trends observed in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying linker lengths. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linker lengths and a control antibody in a complete culture medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer the ADCs with varying linker lengths intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 h, 6 h, 24 h, 48 h, 72 h, 168 h) post-injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Determine the concentration of the total antibody or conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental analysis software.
Visualizing the Mechanisms
To better illustrate the processes involved in ADC efficacy, the following diagrams have been generated using Graphviz.
Caption: ADC Mechanism of Action: From binding to a tumor-specific antigen to payload release and cell death.
Caption: A streamlined experimental workflow for evaluating the impact of linker length on ADC performance.
Conclusion
The length of the linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter linkers may favor higher in vitro potency, longer linkers, particularly those incorporating PEG spacers, generally enhance pharmacokinetic properties, leading to improved in vivo efficacy. The optimal linker length is not universal and depends on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a series of linker lengths is essential in the preclinical development of any new ADC to achieve the optimal balance between potency and pharmacokinetics, ultimately leading to a safer and more effective therapeutic.
References
Safety Operating Guide
Navigating the Safe Disposal of MC(C5)-Val-Cit: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the cytotoxic linker MC(C5)-Val-Cit are critical for ensuring laboratory safety and environmental protection. This document provides a procedural framework for researchers, scientists, and drug development professionals, outlining operational and disposal plans in the absence of specific manufacturer protocols. The recommendations are grounded in general best practices for cytotoxic waste management and the known chemical properties of the compound's constituents.
This compound is a component used in the synthesis of Antibody-Drug Conjugates (ADCs), and as such, it and any materials it contacts should be treated as hazardous waste. The inherent cytotoxicity of such compounds necessitates rigorous disposal procedures to mitigate risks of exposure and environmental contamination.
General Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), labware, and cleaning materials, must be segregated and handled as hazardous cytotoxic waste. Disposal should always be conducted through a licensed hazardous waste management service, typically involving high-temperature incineration. It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.
Chemical Inactivation: A Pre-Treatment Step
Prior to final disposal, a chemical inactivation step is recommended to degrade the cytotoxic components of this compound. This procedure is based on the known chemical liabilities of the maleimide, valine-citrulline (Val-Cit) linker, and the carbamate functionality. Strong oxidizing agents can be effective for this purpose.
Recommended Inactivation Protocol:
A solution of sodium hypochlorite (e.g., household bleach, typically 5-8% sodium hypochlorite) or a freshly prepared solution of 10% hydrogen peroxide can be used for chemical inactivation. The reaction should be performed in a well-ventilated area, such as a chemical fume hood, while wearing appropriate PPE.
| Parameter | Recommendation | Rationale |
| Inactivating Agent | Sodium Hypochlorite (5-8%) or Hydrogen Peroxide (10%) | Strong oxidizing agents capable of degrading the organic components of the molecule. |
| Concentration | Sufficient excess to ensure complete degradation | To drive the degradation reaction to completion. A 10:1 v/v ratio of inactivating agent to this compound solution is a suggested starting point. |
| Contact Time | Minimum 24 hours | To allow sufficient time for the chemical degradation to occur. |
| Temperature | Room Temperature | To facilitate the reaction without generating excessive heat or fumes. |
| pH | Alkaline (for hypochlorite) | Hydrolysis of the maleimide and carbamate is generally favored under alkaline conditions. |
Note: This table provides general guidance. Specific parameters should be optimized and validated within the laboratory setting.
Experimental Protocol for Chemical Inactivation
-
Preparation: In a designated chemical fume hood, prepare the inactivation solution. For sodium hypochlorite, use a commercially available bleach solution. For hydrogen peroxide, carefully dilute a concentrated stock to 10%.
-
Addition: Slowly and carefully add the this compound waste to the inactivation solution in a suitable, chemically resistant container. Ensure the container is not sealed tightly to prevent pressure buildup from any potential gas evolution.
-
Reaction: Gently stir the mixture to ensure thorough contact between the waste and the inactivating agent. Allow the mixture to stand for at least 24 hours at room temperature.
-
Neutralization (if necessary): If using a strong acid or base for pH adjustment during inactivation, neutralize the solution to a pH between 6 and 8 before disposal.
-
Disposal: The treated waste should be collected in a clearly labeled hazardous waste container for pickup by a licensed disposal service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this cytotoxic compound.
Essential Safety and Operational Guidance for Handling MC(C5)-Val-Cit
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of MC(C5)-Val-Cit, a linker-payload component utilized in the development of antibody-drug conjugates (ADCs). Due to its cytotoxic nature, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is a component of highly potent ADCs and should be handled as a cytotoxic compound.[1][2] Exposure can occur through skin contact, inhalation of airborne particles, or accidental ingestion.[3] These compounds are designed to be stable but can release a toxic payload under specific conditions.[4][5] Therefore, a thorough risk assessment must be conducted before any handling activities.
Key Hazards:
-
Carcinogenic, Mutagenic, and Teratogenic Potential: Cytotoxic substances may cause cancer, genetic defects, and harm to the unborn child.
-
High Potency: The payload conjugated to the linker is typically active at very low doses, necessitating strict containment.
-
Dermal and Inhalation Hazard: The compound can be absorbed through the skin or inhaled as a powder or aerosol.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect personnel from exposure to cytotoxic drugs. All PPE should be selected based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (Category III Complex Design). | Provides a robust barrier against dermal absorption. Double-gloving minimizes contamination risk during doffing. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from splashes and spills. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of liquids or airborne particles. |
| Respiratory Protection | A surgical mask is required for general handling. For tasks with a high risk of aerosolization (e.g., handling powders, cleaning spills), a fit-tested N95 respirator or higher is necessary. | Prevents inhalation of hazardous particles. |
| Additional PPE | Disposable shoe covers and head covering. | Minimizes the tracking of contaminants outside of the designated handling area. |
Engineering Controls and Designated Areas
All handling of this compound, especially when in powdered form, must be conducted within a certified biological safety cabinet (BSC) or a containment isolator (glove box). These primary engineering controls are designed to contain aerosols and powders, protecting both the user and the surrounding environment.
The handling area should be under negative pressure to prevent the escape of contaminants. Access to this area should be restricted to trained and authorized personnel. The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.
Standard Operating Procedures for Handling
4.1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of powdered this compound within a BSC or containment isolator.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Handle the compound gently to minimize aerosol generation.
-
Once in solution, the risk of airborne contamination is reduced, but containment is still crucial.
4.2. Transportation and Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
For transport within the facility, place the primary container in a sealed, leak-proof secondary container labeled with a cytotoxic hazard symbol.
-
For shipping, adhere to all applicable transportation regulations for hazardous materials.
Spill Management
Prompt and proper management of spills is critical to prevent exposure and environmental contamination.
5.1. Spill Kit: A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. The kit should contain:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or granules
-
Scoops and forceps for collecting solid waste
-
Designated cytotoxic waste bags
-
Decontamination solutions
-
Warning signs to secure the area
5.2. Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Put on the full set of PPE from the spill kit.
-
Containment: Cover the spill with absorbent material, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials using dedicated tools and place them in a cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a combination of sodium hypochlorite and sodium thiosulfate), followed by a rinse with water. Note that no single agent can universally decontaminate all cytotoxic drugs, so a multi-step process is often recommended.
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.
-
Report: Document and report the spill according to institutional procedures.
Caption: A flowchart outlining the key steps for managing a cytotoxic spill.
Waste Disposal
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to strict regulations.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a rigid, puncture-resistant, purple-lidded sharps container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be disposed of in designated, leak-proof, purple cytotoxic waste bags or containers.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled container. Do not dispose of this waste down the drain.
Final Disposal: Cytotoxic waste must be handled by a licensed hazardous waste disposal company. The primary method of disposal for this type of waste is high-temperature incineration.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
